(3R,5S)-Atorvastatin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
651770-09-1 |
|---|---|
Molecular Formula |
C33H35FN2O5 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27+/m0/s1 |
InChI Key |
XUKUURHRXDUEBC-RRPNLBNLSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Stereochemical Purity and Chiral Considerations in 3r,5s Atorvastatin Research
Stereoisomeric Landscape of Atorvastatin (B1662188)
The therapeutic efficacy of atorvastatin is intrinsically linked to its specific three-dimensional arrangement. The existence of multiple stereoisomers necessitates stringent control during synthesis and manufacturing to ensure the final product is predominantly the active (3R,5R)-form.
Identification of (3R,5S)-Atorvastatin as a Diastereomeric Impurity
This compound is recognized as a significant diastereomeric impurity in the synthesis of the active pharmaceutical ingredient. synthinkchemicals.com Its presence arises from the non-selective or incompletely selective chemical reactions during the manufacturing process. Regulatory bodies like the European Pharmacopoeia (EP) have established limits for such impurities to guarantee the safety and efficacy of the final drug product. mdpi.com The (3S,5R)-diastereomer is another potential impurity. synthinkchemicals.com
Analysis of Other Stereoisomers and Their Formation
Atorvastatin has two chiral centers, leading to the possibility of four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). nih.govresearchgate.net The formation of these isomers is a direct consequence of the synthetic route employed. For instance, early syntheses involved racemic preparations followed by chiral chromatography to separate the enantiomers. wikipedia.org The formation of unwanted stereoisomers can occur during steps involving the creation of the chiral diol side chain. Inadequate control over the stereochemistry of these reactions can lead to a mixture of diastereomers, including the (3R,5S) and (3S,5R) forms. researchgate.netbeilstein-journals.org
Fundamental Challenges in Achieving Stereochemical Purity in Synthesis
The synthesis of stereochemically pure atorvastatin presents considerable challenges, primarily centered around the controlled formation of the two chiral centers in the heptanoic acid side chain.
Key challenges include:
Stereoselective Synthesis: The core difficulty lies in designing synthetic pathways that are highly stereoselective, producing the desired (3R,5R) isomer in high yield while minimizing the formation of other stereoisomers. researchgate.net
Cost and Complexity: While various asymmetric synthesis strategies exist, they often involve expensive chiral catalysts or starting materials and multiple, intricate reaction steps. jchemrev.com
Chiral Pool Synthesis: A successful commercial approach has been the use of a chiral pool strategy, starting with an inexpensive, naturally derived chiral molecule like isoascorbic acid to introduce the initial stereocenter. wikipedia.orgveeprho.com However, even with this approach, maintaining stereochemical integrity throughout the subsequent synthetic steps is crucial.
Biocatalytic Routes: To overcome the challenges of chemical synthesis, biocatalytic methods using enzymes like deoxyribose-5-phosphate aldolase (B8822740) (DERA) have been developed. These methods offer the potential for high stereoselectivity under milder reaction conditions. researchgate.netnih.gov
Chiral Analysis and Quality Control of Atorvastatin Stereoisomers and Synthetic Intermediates
To ensure the quality and stereochemical purity of atorvastatin, robust analytical methods are essential for separating and quantifying the different stereoisomers.
Advanced Analytical Methodologies for Chiral Purity Assessment
A variety of advanced analytical techniques are employed to assess the chiral purity of atorvastatin. High-Performance Liquid Chromatography (HPLC) is the most widely used technique. ppj.org.ly
| Analytical Technique | Column Type | Mobile Phase Example | Key Findings |
| Normal-Phase HPLC | Chiralpak AD-H mdpi.comrasayanjournal.co.iningentaconnect.com | n-hexane, ethanol (B145695), and trifluoroacetic acid (85:15:0.1 v/v/v) rasayanjournal.co.in | Successful separation of (R,R) and (S,S) isomers. rasayanjournal.co.in The European Pharmacopoeia method uses a Chiralpak AD-H column. mdpi.com |
| Normal-Phase HPLC | Chiralpak AD-3 mdpi.com | n-hexane-ethanol-formic acid (90:10:0.1 v/v/v) mdpi.com | Achieved faster analysis times and reduced solvent consumption compared to the EP method. mdpi.com |
| Reverse-Phase HPLC | Chiralcel® OD-RH ppj.org.lymedjpps.com | n-hexane-2-propanol (95:05 v/v) ppj.org.lymedjpps.com | Successfully separated atorvastatin diastereomers. ppj.org.lymedjpps.com |
| Supercritical Fluid Chromatography (SFC) | Chiralpak AD-H wisdomlib.org | Supercritical carbon dioxide and methanol (B129727) (90:10) wisdomlib.org | Offers a rapid (10-minute) and environmentally friendly method for enantiomeric separation. wisdomlib.org |
| Mass Spectrometry (MS) | ESI-QToF MS nih.gov | N/A (involves formation of trimeric metal complexes) | Allows for direct and rapid chiral quantification without prior chromatographic separation. nih.gov |
Stereochemical Assignment Techniques in Complex Molecules
Determining the absolute configuration of each stereocenter is crucial. Spectroscopic techniques play a vital role in this assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the diastereoisotopic protons, providing information about the spatial arrangement of atoms within the molecule. clinicsearchonline.orgresearchgate.net
X-ray Crystallography: This technique provides definitive proof of the three-dimensional structure of a crystalline compound, allowing for unambiguous assignment of stereochemistry.
Electronic Circular Dichroism (ECD): Simulation of ECD spectra can be used to assign the absolute configuration of stable atropisomers. unibo.it
Molecular Mechanism of Action and Enzyme Ligand Interactions of Atorvastatin
Competitive Inhibition of 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) Reductase
The principal mechanism of action of atorvastatin (B1662188) is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govdrugbank.comdroracle.ai This enzyme plays a crucial role in the endogenous synthesis of cholesterol. ahajournals.org By inhibiting HMG-CoA reductase, atorvastatin effectively reduces the production of cholesterol in the liver. nih.govdroracle.ai
Atorvastatin acts as a competitive inhibitor, meaning it competes with the natural substrate, HMG-CoA, for binding to the active site of the HMG-CoA reductase enzyme. drugbank.comdroracle.aihelsinki.fi The chemical structure of atorvastatin includes a dihydroxyheptanoic acid moiety that is structurally similar to HMG-CoA. mdpi.comodmu.edu.ua This structural mimicry allows atorvastatin to bind to the active site of the enzyme with high affinity. nih.govquizlet.com
X-ray crystallography studies have revealed the precise molecular interactions between atorvastatin and HMG-CoA reductase. nih.gov The inhibitor binds to a portion of the HMG-CoA binding site, effectively blocking the substrate from accessing the catalytic machinery of the enzyme. nih.gov The binding is characterized by a network of hydrogen bonds and van der Waals interactions between the inhibitor and amino acid residues within the active site. acs.orgresearchgate.net Notably, the flexibility of certain catalytically important residues at the C-terminus of the enzyme is crucial for accommodating the bulky statin molecule, as these residues would otherwise sterically hinder its binding. nih.gov The binding affinity of atorvastatin for HMG-CoA reductase is in the nanomolar range, indicating a very potent inhibition. acs.orgjohnshopkins.edu
| Parameter | Value | Significance |
| Inhibition Constant (Ki) | 2 - 250 nM | Indicates the high potency of atorvastatin as an inhibitor of HMG-CoA reductase. acs.org |
| Binding Enthalpy (ΔHbinding) | 0 to -9.3 kcal/mol at 25 °C | Shows a favorable enthalpic contribution to the binding affinity. acs.org |
| Dominant Thermodynamic Contributor to Binding | Entropy change (at 25 °C) | Suggests that hydrophobic interactions and the release of ordered water molecules play a significant role in the binding process. acs.org |
Cellular and Subcellular Effects Beyond Primary Enzyme Inhibition
The therapeutic effects of atorvastatin extend beyond the direct inhibition of HMG-CoA reductase and encompass a range of cellular and subcellular responses that contribute to its lipid-lowering and cardiovascular protective properties.
The reduction in intracellular cholesterol levels triggered by atorvastatin activates a cellular signaling cascade that leads to the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. nih.govdrugbank.comdroracle.ainih.gov This process is mediated by the activation of sterol regulatory element-binding proteins (SREBPs). youtube.comnih.gov With lower intracellular cholesterol, SREBPs are cleaved and translocate to the nucleus, where they bind to the sterol regulatory elements in the promoter region of the LDL receptor gene, thereby increasing its transcription. youtube.com The resulting increase in the number of LDL receptors on the hepatocyte surface enhances the clearance of LDL cholesterol from the bloodstream. nih.govahajournals.orgdroracle.aidroracle.ai Atorvastatin has also been shown to suppress the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that promotes the degradation of LDL receptors. nih.govnih.gov This dual mechanism of increasing LDL receptor synthesis and decreasing its degradation leads to a more profound and sustained reduction in circulating LDL cholesterol levels. Furthermore, studies have shown that atorvastatin can decrease the expression of the inducible degrader of the LDL receptor (IDOL), an E3 ubiquitin ligase that also targets the LDL receptor for degradation. bioscientifica.com
Beyond its effects on cholesterol metabolism, atorvastatin exhibits a variety of "pleiotropic" effects that are independent of its LDL-lowering action and contribute to its cardiovascular benefits. nih.govnih.govahajournals.org These effects are largely attributed to the inhibition of the synthesis of isoprenoid intermediates in the mevalonate pathway. droracle.aiahajournals.orgnih.gov
Atorvastatin has been shown to exert significant anti-inflammatory effects through various molecular pathways. odmu.edu.uaresearchgate.net By inhibiting the synthesis of isoprenoids, atorvastatin prevents the prenylation of small G proteins such as RhoA, which are involved in pro-inflammatory signaling. nih.gov This leads to the inhibition of downstream signaling cascades, including the Rho-kinase and MAPK pathways, resulting in reduced expression of pro-inflammatory cytokines and chemokines. nih.gov For instance, atorvastatin has been shown to suppress the release of interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). mdpi.comresearchgate.netfrontiersin.org This anti-inflammatory action is mediated, in part, by the upregulation of the IL-37/Smad3 complex and the inhibition of the NLRP3 inflammasome. mdpi.comfrontiersin.org Furthermore, atorvastatin can enhance autophagy, a cellular process that can dampen inflammatory responses, through the AKT/mTOR signaling pathway. researchgate.netfrontiersin.org Atorvastatin also improves endothelial function by upregulating the expression and activity of endothelial nitric oxide synthase (eNOS), which increases the bioavailability of nitric oxide (NO), a potent anti-inflammatory and vasodilatory molecule. ahajournals.orgnih.govnih.gov
| Pleiotropic Effect | Molecular Mechanism | Key Signaling Molecules |
| Anti-inflammation | Inhibition of isoprenoid synthesis, preventing prenylation of small G proteins. ahajournals.orgnih.gov | RhoA, Rho-kinase, MAPK, IL-1β, TNF-α, IL-37, Smad3, NLRP3 inflammasome. nih.govmdpi.comresearchgate.netfrontiersin.org |
| Improved Endothelial Function | Upregulation of eNOS expression and activity. ahajournals.orgnih.govnih.gov | eNOS, Nitric Oxide (NO). ahajournals.orgnih.govnih.gov |
| Plaque Stabilization | Reduced inflammation and lipid content within atherosclerotic plaques. nih.govahajournals.org | - |
| Antithrombotic Effects | Decreased platelet aggregation and expression of prothrombotic factors. ahajournals.org | Tissue factor, Plasminogen activator inhibitor-1 (PAI-1). ahajournals.org |
Pleiotropic Molecular Pathways Attributed to Atorvastatin
Anti-Apoptotic Molecular Events
(3R,5S)-Atorvastatin exerts context-dependent effects on apoptosis. In the vascular system, it demonstrates significant anti-apoptotic properties. Research on atherosclerotic models has shown that atorvastatin can inhibit apoptosis in vascular cells through the modulation of key regulatory proteins. One primary mechanism involves the upregulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). Concurrently, atorvastatin has been observed to down-regulate the phosphorylation of p38 mitogen-activated protein kinase (MAPK). This signaling cascade ultimately leads to the inhibition of caspase-3 cleavage, a critical executioner step in the apoptotic pathway. By preventing the activation of caspase-3, atorvastatin helps to preserve vascular cell integrity.
Conversely, in other cell types, such as activated hepatic stellate cells and certain cancer cells, atorvastatin has been shown to induce apoptosis. This pro-apoptotic effect is often mediated through the intrinsic mitochondrial pathway, characterized by an increase in the activity of initiator caspase-9, which subsequently activates effector caspase-3. ijrpr.comnih.gov This dual functionality highlights the complexity of atorvastatin's molecular influence, which is highly dependent on the specific cellular environment and pathological state.
Antioxidant Enzyme Modulation and Reactive Oxygen Species (ROS) Reduction
This compound exhibits potent antioxidant effects by modulating enzymes involved in the production and detoxification of reactive oxygen species (ROS). A primary target of atorvastatin is the NADPH oxidase complex, a major source of superoxide in the vascular wall. Studies have demonstrated that atorvastatin reduces ROS production by inhibiting the expression of essential NADPH oxidase subunits, such as gp91phox, p22phox, and nox1. youtube.combiorxiv.org It also prevents the membrane translocation of the regulatory subunit p47phox, which is crucial for enzyme activation.
In addition to suppressing ROS generation, atorvastatin enhances cellular antioxidant defenses. It has been shown to upregulate the expression and activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. youtube.combiorxiv.orgproteopedia.org The effects of atorvastatin on superoxide dismutase (SOD) appear to vary depending on the experimental model. youtube.comproteopedia.orgresearchgate.net Furthermore, some of the antioxidant properties of statins are mediated through the activation of the Nrf2/HO-1 signaling pathway, which controls the expression of numerous antioxidant and cytoprotective genes. researchtrend.net These antioxidant actions are largely dependent on the inhibition of the mevalonate pathway, as they can be reversed by the addition of L-mevalonate but not by cholesterol, indicating a link to isoprenoid synthesis inhibition. youtube.com
Table 1: Modulation of Oxidative Stress Markers by Atorvastatin
| Enzyme/System | Effect of Atorvastatin | Molecular Mechanism | Reference |
|---|---|---|---|
| NADPH Oxidase | Inhibition | Decreased expression of subunits (gp91phox, p22phox, nox1); Inhibition of p47phox translocation. | youtube.combiorxiv.org |
| Catalase | Upregulation | Increased mRNA and protein expression, leading to higher enzymatic activity. | youtube.combiorxiv.orgproteopedia.org |
| Nrf2/HO-1 Pathway | Activation | Increased DNA-binding activity of Nrf2, inducing expression of target genes like HO-1. | researchtrend.net |
| Superoxide (O2-) | Reduction | Decreased production resulting from NADPH oxidase inhibition. |
Regulation of Programmed Cell Death (e.g., Pyroptosis)
Atorvastatin has been identified as a significant regulator of pyroptosis, a form of pro-inflammatory programmed cell death. Its inhibitory effects on pyroptosis are crucial to its vasoprotective actions. researchgate.netresearchgate.net In human vascular endothelial cells, atorvastatin has been shown to suppress pyroptosis by upregulating the long non-coding RNA (lncRNA) NEXN-AS1 and its adjacent gene, NEXN. drugbank.comresearchgate.net This upregulation leads to a subsequent decrease in the expression of key components of the canonical inflammasome pathway.
Specifically, atorvastatin inhibits the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome. drugbank.commdpi.comnih.gov This is achieved, in part, by suppressing the upstream Toll-like receptor 4 (TLR4) and its adaptor protein, myeloid differentiation factor 88 (MyD88). mdpi.comnih.govnih.gov By inhibiting this signaling cascade, atorvastatin reduces the expression of NLRP3, which in turn prevents the cleavage and activation of caspase-1. drugbank.comnih.gov Consequently, the processing and release of pro-inflammatory cytokines IL-1β and IL-18 are diminished, and the formation of membrane pores by Gasdermin D (GSDMD) is prevented. drugbank.comresearchgate.net
Molecular Impact on Endothelial Function
This compound confers significant benefits to endothelial function, primarily by enhancing the bioavailability of nitric oxide (NO), a key signaling molecule in the vasculature. acs.org The principal mechanism involves the upregulation and activation of endothelial nitric oxide synthase (eNOS). undip.ac.idnih.gov Atorvastatin increases eNOS mRNA expression and protein levels in endothelial cells. nih.govquizlet.com
This effect is largely mediated through the inhibition of the mevalonate pathway, which prevents the synthesis of isoprenoid intermediates necessary for the prenylation of small GTP-binding proteins, particularly Rho. quizlet.com The Rho/Rho-kinase (ROCK) pathway negatively regulates eNOS mRNA stability; therefore, by inhibiting Rho activity, atorvastatin stabilizes eNOS mRNA, leading to increased protein expression and NO production. quizlet.com Additionally, atorvastatin can activate eNOS post-translationally through the Phosphoinositide 3-kinase (PI3K)/Protein kinase B (Akt) signaling pathway. nih.gov Studies also suggest that the induction of eNOS by atorvastatin in endothelial cells is dependent on the presence of endoglin, a co-receptor for the TGF-β family.
Effects on Lipid Metabolism and Mitochondrial Dynamics at a Molecular Level
The primary pharmacological action of this compound is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a rate-limiting step in the hepatic synthesis of cholesterol. By blocking this step, atorvastatin reduces the intracellular cholesterol pool in hepatocytes. This reduction triggers a compensatory mechanism involving the sterol regulatory element-binding protein 2 (SREBP-2), which upregulates the expression of the gene encoding the low-density lipoprotein (LDL) receptor. The increased number of LDL receptors on the surface of liver cells enhances the clearance of LDL-cholesterol from the bloodstream. proteopedia.org
Beyond LDL reduction, atorvastatin also impacts triglyceride metabolism. It has been reported to decrease plasma triglyceride levels by inhibiting the assembly and secretion of very-low-density lipoprotein (VLDL) particles from the liver.
Regarding mitochondrial dynamics, atorvastatin's influence is primarily documented in the context of apoptosis. In certain cell types, statins can trigger the intrinsic mitochondrial pathway of apoptosis. This process involves a reduction in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors, such as the second mitochondria-derived activator of caspases (Smac/DIABLO), from the mitochondrial intermembrane space into the cytosol. nih.gov
Modulation of Cellular Signaling Proteins via Isoprenoid Pathway Inhibition (e.g., Ras, Rac, Rho Prenylation)
Many of the pleiotropic effects of this compound stem from its inhibition of the mevalonate pathway, which extends beyond cholesterol synthesis. The blockade of HMG-CoA reductase prevents the formation of mevalonic acid and, consequently, downstream isoprenoid intermediates such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).
These isoprenoid lipids are crucial for a post-translational modification process known as prenylation. Prenylation involves the covalent attachment of FPP or GGPP to C-terminal cysteine residues of various signaling proteins, including members of the Ras, Rac, and Rho families of small GTPases. This lipid modification is essential for anchoring these proteins to cell membranes, a prerequisite for their proper function and participation in intracellular signaling cascades. By depleting the cellular pool of FPP and GGPP, atorvastatin inhibits the prenylation of these proteins, thereby impairing their signaling functions. For instance, the inhibition of Rho prenylation leads to the upregulation of eNOS and improved endothelial function, while inhibition of Ras and Rac can affect cell proliferation, inflammation, and oxidative stress. quizlet.com
Table 2: Impact of Isoprenoid Pathway Inhibition by Atorvastatin
| Inhibited Intermediate | Affected Proteins | Downstream Cellular Effect | Reference |
|---|---|---|---|
| Geranylgeranyl Pyrophosphate (GGPP) | Rho family (e.g., RhoA, Rac1) | Increased eNOS expression, reduced NADPH oxidase activity, cytoskeletal changes. | quizlet.com |
| Farnesyl Pyrophosphate (FPP) | Ras family | Modulation of cell proliferation and differentiation. |
Computational Modeling of Atorvastatin-Enzyme Binding and Interactions
Computational modeling and structural biology studies have provided detailed insights into the binding of this compound to its target, HMG-CoA reductase. As a competitive inhibitor, atorvastatin's structure mimics the natural substrate, HMG-CoA. ijrpr.com Its dihydroxyheptanoic acid moiety fits into the active site, while its larger, hydrophobic ring structures occupy a portion of the HMG-CoA binding site, effectively blocking substrate access. ijrpr.com
Molecular docking simulations reveal that atorvastatin's high binding affinity is due to a combination of specific interactions with amino acid residues within the enzyme's active site. ijrpr.com
Hydrogen Bonds: The O5-hydroxyl of atorvastatin's pentanoic acid chain forms critical hydrogen bonds with residues such as Glutamic acid 559 (Glu559) and Aspartic acid 767 (Asp767). drugbank.com The amide functional group can form an additional hydrogen bond with Serine 565 (Ser565).
Polar/Ionic Interactions: The carboxylate group forms strong polar interactions with positively charged residues in the "cis loop" of the enzyme, including Lysine 691 (Lys691) and Lysine 692 (Lys692). drugbank.com Arginine 590 (Arg590) is another key residue involved in these interactions. quizlet.com
Van der Waals and Hydrophobic Interactions: The large, hydrophobic components of atorvastatin, including the fluorophenyl and pyrrole (B145914) rings, engage in extensive van der Waals and hydrophobic interactions with nonpolar residues such as Leucine 562 (Leu562), Valine 683 (Val683), Leucine 853 (Leu853), and Leucine 857 (Leu857). drugbank.com
These multiple points of contact result in a high binding affinity, with thermodynamic analyses showing that at 25 °C, the binding is predominantly driven by a favorable entropy change. nih.gov Quantum biochemistry computations have estimated a high binding energy for atorvastatin, underscoring the stability of the enzyme-inhibitor complex. quizlet.com
Ligand Docking and Binding Affinity Calculations
Molecular docking simulations are instrumental in elucidating the binding interactions between atorvastatin and HMG-CoA reductase. These studies consistently demonstrate that atorvastatin binds to the active site of the enzyme, effectively blocking the entry of the natural substrate, HMG-CoA. mdpi.comresearchgate.net The binding affinity of atorvastatin for HMG-CoA reductase is significantly higher than that of HMG-CoA itself, with reported inhibition constants (Ki) in the nanomolar range. acs.orgmdpi.com
Several key amino acid residues within the active site of HMG-CoA reductase have been identified as crucial for the binding of atorvastatin. These include Ser684, Asp690, Lys691, and Lys692, which form hydrogen bonds and electrostatic interactions with the drug molecule. undip.ac.id Specifically, the dihydroxy acid moiety of atorvastatin, which mimics the structure of mevalonate, plays a pivotal role in these interactions. clinicsearchonline.org
The binding energy (ΔG) of atorvastatin to HMG-CoA reductase has been calculated in various studies, with values indicating a strong and favorable interaction. For instance, one study reported a ΔG of -5.49 kcal/mol, corresponding to an inhibition constant (Ki) of 1148.17 µM. nih.gov Another study found an average affinity energy of -9.3 ± 0.1 kcal/mol. undip.ac.id These calculations underscore the potent inhibitory capacity of atorvastatin.
Table 1: Binding Affinity Data for Atorvastatin with HMG-CoA Reductase
| Parameter | Value | Source |
|---|---|---|
| Inhibition Constant (Ki) | 2 - 250 nM | acs.org |
| Binding Energy (ΔG) | -5.49 kcal/mol | nih.gov |
| Inhibition Constant (Ki) from ΔG | 1148.17 µM | nih.gov |
Molecular Dynamics Simulations of Atorvastatin-Enzyme Complexes
Molecular dynamics (MD) simulations provide a dynamic perspective on the interaction between atorvastatin and HMG-CoA reductase, complementing the static view offered by docking studies. These simulations have confirmed the stability of the atorvastatin-enzyme complex over time. researchgate.net
MD simulations have revealed the importance of specific amino acid residues in maintaining the stability of the bound complex. Key residues identified include Lys735, Arg590, Asp690, and Asn686. researchgate.net These residues, along with hydrophobic interactions within the binding pocket, contribute to the tight binding of atorvastatin. researchgate.net The simulations also show that the presence of atorvastatin in the active site can induce conformational changes in the enzyme, further enhancing the inhibitory effect. nih.gov
Quantum Chemical Calculations of Electronic Properties Relevant to Binding
Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to investigate the electronic properties of atorvastatin that are crucial for its binding to HMG-CoA reductase. epstem.net These calculations provide insights into the distribution of electron density, electrostatic potential, and other quantum mechanical parameters that govern the intermolecular interactions between the drug and the enzyme.
These studies have helped to elucidate the nature of the forces involved in the binding process, including the roles of hydrogen bonding, electrostatic interactions, and van der Waals forces. acs.org The calculated electronic properties can be correlated with the observed binding affinities, providing a deeper understanding of the structure-activity relationship of atorvastatin and its analogues. researchgate.net
Stereochemical Influence on Molecular Interactions and Enzyme Specificity
The stereochemistry of atorvastatin is critical for its inhibitory activity. The drug molecule possesses a specific three-dimensional arrangement of atoms, and only the (3R,5S) enantiomer is pharmacologically active. researchgate.netguidetomalariapharmacology.org The inactive (3S,5S) enantiomer does not exhibit significant inhibition of HMG-CoA reductase. guidetomalariapharmacology.org
The stereospecificity of atorvastatin's action is a direct consequence of the precise geometric and electronic complementarity between the active enantiomer and the enzyme's binding site. The specific spatial orientation of the hydroxyl groups and other functional groups in the (3R,5S) configuration allows for optimal interactions with the key amino acid residues in the active site. clinicsearchonline.org Any deviation from this specific stereochemistry disrupts these critical interactions, leading to a loss of inhibitory potency. This high degree of stereochemical recognition underscores the specificity of the enzyme-ligand interaction.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) |
| Mevalonate |
| Atorvastatin |
Structure Activity Relationship Sar Studies of Atorvastatin Derivatives
Design and Synthesis of Atorvastatin (B1662188) Analogs for SAR Probing
The design and synthesis of atorvastatin analogs are foundational to SAR studies. The core structure of atorvastatin consists of a pentasubstituted pyrrole (B145914) core, which provides a scaffold for various substituents, and a (3R,5S)-dihydroxyheptanoic acid side chain, which mimics the natural substrate of the HMG-CoA reductase enzyme. nih.govresearchgate.net Synthetic strategies often focus on modifying these two key components to probe their influence on efficacy and selectivity. youtube.com
The pentasubstituted pyrrole ring is a distinguishing feature of atorvastatin and is crucial for its potent activity. acs.org SAR studies have shown that the substituents at positions 2, 3, 4, and 5 of the pyrrole ring significantly influence the drug's efficacy. mdpi.com The industrial synthesis of atorvastatin often involves the Paal-Knorr cyclocondensation to form the pyrrole ring. acs.orgnih.gov
Researchers have designed novel hepatoselective HMG-CoA reductase inhibitors by modifying the pyrrole core, such as by creating 4-sulfamoyl pyrroles. researchgate.net These analogs were found to have greater selectivity for hepatocytes compared to atorvastatin. researchgate.net The synthesis of these modified pyrrole cores can be achieved through methods like the [3+2] cycloaddition of a Münchnone with a sulfonamide-substituted alkyne. researchgate.net The goal of these modifications is often to enhance hepatoselectivity and reduce potential side effects like myalgia. researchgate.net Further synthetic approaches, such as the Hantzsch pyrrole synthesis, have also been employed to create diverse analogs for SAR studies. nih.govuctm.edu
The (3R,5S)-dihydroxyheptanoic acid side chain of atorvastatin is the pharmacophore that mimics the HMG-CoA substrate and is essential for competitive inhibition of the HMG-CoA reductase enzyme. researchgate.netnih.govemrespublisher.com This side chain contains two chiral centers, (3R, 5S), which are critical for its biological activity. emrespublisher.com Unlike some other statins that are administered as inactive lactones, atorvastatin is administered in its active, open-acid form. nih.gov
Modifications to this side chain are a key strategy in developing prodrugs. The carboxylic acid moiety can be esterified to enhance properties like solubility or to achieve targeted delivery. researchgate.netnih.gov These ester prodrugs are designed to be hydrolyzed in vivo to release the active atorvastatin acid. researchgate.net The design of these variations must maintain the crucial dihydroxy acid functionality, as it is directly involved in binding to the active site of HMG-CoA reductase. researchgate.net
Prodrug strategies are widely employed to improve the physicochemical properties and pharmacokinetic profile of atorvastatin. youtube.com This typically involves masking the carboxylic acid group of the heptanoic acid side chain to form esters, thioesters, amides, or lactones. nih.govresearchgate.nettandfonline.com These modifications can lead to enhanced water solubility and stability. nih.govrsc.org
The activation of these prodrugs relies on their hydrolysis by various enzymes in the body, primarily hydrolases like carboxylesterases. nih.govtandfonline.com For instance, ester-based prodrugs of atorvastatin have been synthesized and shown to undergo metabolic activation specifically by human carboxylesterase 1 (CES1). researchgate.netnih.gov Amide-based conjugates have also been developed, which exhibit high stability and are designed to be hydrolyzed by intracellular proteases like cathepsin B, releasing the active drug within target cells. nih.gov The atorvastatin lactone, a cyclic ester, is another prodrug form that can be hydrolyzed to the active acid, with studies showing it is specifically hydrolyzed by paraoxonase 3 (PON3). nih.govresearchgate.net
| Prodrug Type | Activating Enzyme(s) | Key Findings | Reference(s) |
| Esters | Carboxylesterase 1 (hCES1) | Specifically activated by hCES1. | researchgate.netnih.gov |
| Thioesters | Hydrolases | Investigated as part of a broad study on derivatives. | nih.govresearchgate.net |
| Amides | Intracellular Proteases (e.g., Cathepsin B) | Showed optimal stability and release of active drug upon hydrolysis. | nih.gov |
| Lactone | Paraoxonase 3 (PON3) | Specifically hydrolyzed by PON3. | nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of atorvastatin analogs and their biological activity. fiveable.mewikipedia.orgjocpr.com This method is instrumental in predicting the inhibitory activity of new, unsynthesized compounds, thereby guiding the design of more potent HMG-CoA reductase inhibitors. researchgate.netnih.gov
In a study involving 120 atorvastatin analogues, 3D-QSAR models were developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The results indicated that both hydrophobic and electrostatic fields play crucial roles in the inhibitory activity. nih.gov Molecular docking simulations further explored the binding interactions within the HMG-CoA reductase active site, identifying key amino acid residues such as Arg590, Lys735, Asp690, and Asn686. nih.gov These QSAR studies suggested that introducing fluorine atoms or gem-difluoro groups into the atorvastatin structure could significantly improve inhibitory activity. nih.gov
| QSAR Model | q² (Cross-validated R²) | r² (Non-cross-validated R²) | Key Finding | Reference(s) |
| CoMFA | 0.558 | 0.977 | Hydrophobic and electrostatic fields are key for activity. | nih.gov |
| CoMSIA | 0.582 | 0.919 | Identified key amino acid residues for binding. | nih.gov |
Enzymatic Hydrolysis and Metabolic Activation of Derivatives in Preclinical Models
The metabolic activation of atorvastatin prodrugs is a critical step for their therapeutic effect. youtube.com Preclinical studies investigate the hydrolysis of these derivatives by various hydrolases in biological systems, such as liver microsomes. nih.gov A study of 31 different atorvastatin esters, thioesters, amides, and its lactone form was conducted to understand the structure-activity relationship for their metabolic activation. nih.govresearchgate.nettandfonline.com
These investigations revealed that the rate and extent of hydrolysis are highly dependent on the chemical structure of the promoiety attached to the atorvastatin molecule. researchgate.net This information is vital for designing prodrugs with controlled activation rates and targeted delivery. nih.gov The findings from these preclinical models help in predicting the in vivo performance of atorvastatin derivatives and selecting promising candidates for further development. researchgate.net
Human carboxylesterases, particularly hCES1 and hCES2, are major enzymes involved in the metabolic activation of ester-containing prodrugs. nih.gov hCES1 is predominantly found in the liver, while hCES2 is abundant in the intestine. nih.gov The two enzymes exhibit different substrate preferences. nih.gov
SAR studies have elucidated the structural features that determine the susceptibility of atorvastatin derivatives to these enzymes. nih.govresearchgate.nettandfonline.com
hCES1 Susceptibility : The hydrolysis by hCES1 is influenced by the size of both the acyl and alkoxy groups of the ester, as well as the degree of steric hindrance around the alkoxy group. nih.govresearchgate.nettandfonline.com hCES1 generally prefers substrates with a large acyl group and a small alcohol moiety. nih.gov
hCES2 Susceptibility : The susceptibility to hCES2 was found to increase as the electron density around the alkoxy group of the substrate decreased. nih.govresearchgate.nettandfonline.com
These distinct specificities allow for the design of atorvastatin prodrugs that can be selectively activated in the liver (by hCES1) or the intestine (by hCES2), offering a strategy for tissue-specific drug delivery. nih.govnih.gov
Specificity of Paraoxonase 3 (PON3) Hydrolysis of Statin Lactones
Paraoxonase 3 (PON3) is an enzyme that plays a significant role in the hydrolysis of the lactone forms of statins, converting these generally inactive prodrugs into their active hydroxy acid forms. The specificity of PON3 towards certain statin lactones is a key aspect of their metabolic activation.
Research has demonstrated that PON3, along with PON1, is involved in the hydrolysis of atorvastatin's δ-lactone. nih.govcore.ac.uknih.gov Studies using a human liver bank have shown a significant correlation between the rate of microsomal atorvastatin δ-lactone hydrolysis and the protein levels of both PON1 and PON3. nih.govnih.gov This indicates that both enzymes contribute to this metabolic conversion in the liver.
The specificity of PON3 for bulky lactones is a distinguishing feature among the paraoxonase family. The active site of PON3 is larger than that of PON1 and PON2, which allows it to accommodate and hydrolyze larger, more complex molecules. mdpi.com This structural characteristic is why PON3 demonstrates a preference for bulky substrates, such as the lactone forms of atorvastatin, lovastatin (B1675250), and simvastatin (B1681759). mdpi.com While PON1 can hydrolyze simvastatin and lovastatin lactones, PON3 is noted for its exclusive ability to hydrolyze these bulkier cardiovascular drug lactones. nih.govmdpi.com
The enzymatic hydrolysis of atorvastatin lactone is subject to considerable interindividual variability, with the enzymatic fraction of the reaction ranging from 0 to 42% of the total conversion to the active acid form. nih.gov This variability can be influenced by genetic polymorphisms in the PON locus, which may affect PON1 expression, as well as non-genetic factors that can impact the expression of both PON1 and PON3. nih.govnih.gov
| Factor | Observation | Reference |
|---|---|---|
| Substrate Preference | PON3 preferentially hydrolyzes bulky statin lactones over other substrates. | mdpi.com |
| Active Site Structure | The active site of PON3 is larger than that of PON1 and PON2, accommodating larger molecules. | mdpi.com |
| Atorvastatin Lactone Hydrolysis | Microsomal hydrolysis of atorvastatin lactone is significantly correlated with PON3 protein levels. | nih.govnih.gov |
| Interindividual Variability | The enzymatic fraction of atorvastatin lactone hydrolysis varies significantly among individuals. | nih.gov |
Atropisomerism and Its Potential Impact on Enzyme Binding and Inhibition
Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to isomers that can be isolated. In the context of drug design, atropisomerism can have a significant impact on a molecule's three-dimensional shape and, consequently, its interaction with biological targets.
While atorvastatin itself is not typically discussed in the context of atropisomerism, the concept has been explored through the design of atorvastatin prodrugs. One such example is "Atropostatin," an atropisomeric lactone-atorvastatin prodrug. dntb.gov.ua This compound was designed to investigate the potential of using atropisomerism as a strategy for drug delivery and controlled release.
The design of Atropostatin involves creating a molecule where the atorvastatin lactone is part of a larger, sterically hindered system. This hindered rotation creates stable atropisomers that can be separated and studied individually. The hypothesis behind such a design is that the different atropisomers may exhibit different rates of hydrolysis to the active atorvastatin acid, potentially allowing for modified pharmacokinetic profiles.
The potential impact of atropisomerism on enzyme binding and inhibition would be indirect in the case of a prodrug like Atropostatin. The atropisomeric structure itself does not bind to HMG-CoA reductase. Instead, the stereochemistry resulting from the hindered rotation could influence the rate at which the lactone ring is exposed and hydrolyzed by enzymes like PON3. This, in turn, would control the release of the active (3R,5R)-atorvastatin, which then binds to and inhibits HMG-CoA reductase. Therefore, atropisomerism in this context is a tool for medicinal chemists to modulate the pharmacokinetics of the active drug rather than directly influencing the binding event at the target enzyme. dntb.gov.ua
Polymorphism, Solid State Forms, and Crystallization Research of Atorvastatin
Characterization of Crystalline and Amorphous Forms
The comprehensive characterization of crystalline and amorphous forms of atorvastatin (B1662188) is essential for identifying and differentiating them. researchgate.net A variety of analytical techniques are employed to investigate the molecular and particle-level properties of these solid forms. nih.gov
X-ray Powder Diffractometry (XRPD) is a primary technique for distinguishing between the ordered structure of crystalline solids and the lack of long-range order in amorphous materials. improvedpharma.com Crystalline forms produce a distinct diffraction pattern with sharp peaks at specific 2θ angles, serving as a unique "fingerprint," while amorphous forms show a diffuse pattern, often with broad humps. improvedpharma.comgoogle.com
For (3R,5S)-Atorvastatin Calcium, XRPD is routinely used to identify its various solid forms. nih.govresearchgate.net The stable crystalline Form I is well-characterized, with studies showing distinctive peaks at 2θ values of approximately 9.07, 9.41, 10.18, 10.46, 11.76, 12.10, and 16.96 degrees. nih.gov The high crystallinity of this form is reflected in numerous sharp and intense peaks in its diffractogram. researchgate.net
In contrast, amorphous atorvastatin samples lack these sharp peaks. Analysis has identified different amorphous types, such as 'form 23' and 'form 27', which can be distinguished by their XRPD patterns. nih.gov For instance, amorphous form 27 is characterized by two wide bulges in the 2θ ranges of 5-10 and 15-25 degrees. The presence of polymorphic impurities in a crystalline sample can be detected by the appearance of additional peaks not corresponding to the primary form. nih.gov
Table 1: Characteristic XRPD Peaks for Atorvastatin Calcium Form I
| 2θ Angle (°) |
| 9.07 |
| 9.41 |
| 10.18 |
| 10.46 |
| 11.76 |
| 12.10 |
| 16.96 |
| Data sourced from studies on crystalline Atorvastatin Calcium. nih.gov |
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are widely used to study the thermal properties of atorvastatin's solid forms. uni-halle.de
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting, crystallization, and glass transitions. uni-halle.de For crystalline Atorvastatin Calcium Form I (a trihydrate), DSC thermograms typically show a broad endotherm between 80-125°C, corresponding to the loss of water. nih.govnih.gov This is followed by a melting endotherm with an onset temperature in the range of 141-148°C. nih.gov The enthalpy of fusion for this form has been reported to be between 81.4 and 87.1 J/g. nih.gov The presence of polymorphic impurities can be indicated by multiple endothermic peaks or a significant drop in the heat of fusion. nih.gov
Amorphous atorvastatin exhibits a different thermal profile. Its DSC scan shows a glass transition (Tg) onset at approximately 140°C, followed by degradation at higher temperatures (around 190°C) without recrystallization. nih.gov The ratio of Tg to the melting temperature (Tm) is about 0.95, indicating that atorvastatin is an excellent glass former. nih.govresearchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about solvent content and thermal stability. uni-halle.de TGA scans of crystalline Atorvastatin Calcium Form I show a multi-step weight loss. nih.gov The initial small weight loss between 40-60°C is attributed to loosely bound surface water, while subsequent losses in the ranges of 70-120°C and 120-158°C correspond to the loss of hydration water. nih.gov A total mass loss of around 4.44% in the initial steps confirms the trihydrate nature of the compound. nih.gov Degradation of the compound is observed at temperatures above 207°C. nih.gov
Table 2: Thermal Properties of Atorvastatin Calcium Forms
| Solid Form | Technique | Key Thermal Event | Temperature Range (°C) |
| Crystalline Form I | DSC | Water Loss (Endotherm) | 80-125 |
| Crystalline Form I | DSC | Melting (Endotherm Onset) | 141-148 |
| Amorphous | DSC | Glass Transition (Tg Onset) | ~140 |
| Crystalline Form I | TGA | Loss of Loosely Bound Water | 40-60 |
| Crystalline Form I | TGA | Loss of Hydration Water | 70-158 |
| Both Forms | TGA | Degradation | > 207 |
| Data compiled from thermal analysis studies. nih.gov |
Spectroscopic methods provide insight into the molecular structure and environment within the solid state. nsf.gov
Raman Spectroscopy: FT-Raman spectroscopy is one of the methods used for the characterization of new atorvastatin solvates, helping to distinguish them from previously known forms. researchgate.net While detailed studies on using Raman to differentiate specific polymorphs of the bulk drug are less common in the provided sources, it is recognized as a standard tool for polymorphic structure analysis. nsf.govnih.gov
Solid-State Nuclear Magnetic Resonance (NMR): Solid-state NMR (ssNMR) is a powerful technique for probing the local molecular environment in solid forms. nsf.gov Studies using 13C and 19F magic angle spinning (MAS) NMR have been instrumental in characterizing Atorvastatin Calcium Form I. nsf.govsemanticscholar.org These studies indicate that the asymmetric unit of Form I contains two distinct atorvastatin molecules. nsf.govresearchgate.net The presence of two molecules is revealed by the observation of two distinguishable ssNMR peaks for a number of carbon sites. researchgate.net Complete chemical shift assignments for 13C and 19F have been determined, providing a detailed structural fingerprint of this polymorph. nsf.gov ssNMR can also be used to identify the presence of solvents within the crystal lattice of solvates, as specific peaks for solvents like ethanol (B145695) and acetone can be detected. nih.gov For example, peaks at 16.9 and 58.9 ppm in the 13C ssNMR spectrum are associated with the CH3 group of ethanol in a solvate. nih.gov
Table 3: Selected 13C Solid-State NMR Chemical Shifts for Atorvastatin Calcium Form I
| Assignment | Chemical Shift (ppm) |
| C12 or C25 | 182.8, 178.4 |
| C16 | 166.7, 159.3 |
| Aromatic Carbons | 113.8 - 137.0 |
| C8, C10 | 64.9 - 73.1 |
| Methylene Carbons | 40.2 - 47.4 |
| C33 | 26.4, 25.2 |
| C34 | 21.3 |
| Data sourced from solid-state NMR analysis. blogspot.com |
Microscopy techniques are employed to visualize the particle morphology and observe physical changes during heating.
Scanning Electron Microscopy (SEM): SEM is used to study the surface topography, shape, and particle size distribution of atorvastatin powders. nih.govresearchgate.net This analysis provides visual information that complements data from other techniques, helping to characterize different batches and forms of the drug substance. nsf.gov
Hot Stage Microscopy (HSM): HSM combines a microscope with a temperature-controlled stage to observe thermal transitions in real-time. nih.gov For amorphous atorvastatin samples, HSM studies show water loss followed by liquefaction in the temperature range of 145-170°C, which aligns with data from DSC analysis. nih.gov
Discovery and Characterization of Novel Polymorphs and Solvates
The polymorphic landscape of this compound is extensive, with a very large number of crystalline forms reported, reaching up to 78 forms according to some surveys. uni-halle.de This has prompted significant research into discovering and characterizing new solid forms, including polymorphs and solvates, to find those with potentially improved properties. uni-halle.deresearchgate.net The characterization of these novel forms relies on a combination of analytical techniques, including XRPD, DSC, TGA, and various spectroscopic methods. researchgate.net For example, new crystalline forms designated M-2, M-3, and M-4 have been identified and characterized by their unique X-ray diffraction patterns. google.com
The choice of solvent is a critical factor in the crystallization process, heavily influencing which polymorphic form or solvate is generated. umw.edu.pl Crystalline solids that incorporate solvent molecules into their crystal lattice are known as solvates; if the solvent is water, they are called hydrates. researchgate.net
Research has shown that recrystallizing amorphous atorvastatin from different organic solvents leads to the formation of various new solvates. nih.gov For instance, eight new solvates were discovered by using solvents such as isopropyl alcohol, ethanol, methanol (B129727), acetone, and butanol. nih.gov The resulting solvates incorporate the solvent molecules into the host crystal lattice, which can be confirmed by techniques like TGA, which shows mass loss corresponding to desolvation, and GC-MS, which identifies the entrapped solvent. nih.gov The solvent can also affect the final crystal habit and morphology. whiterose.ac.uk The ratio of solvent to antisolvent is another key parameter that can be manipulated to selectively crystallize a desired polymorphic form, as demonstrated in processes designed to produce Form I using an isopropyl alcohol and water mixture. nih.gov
Pseudopolymorphism (Hydrates and Solvates)
Pseudopolymorphism refers to the phenomenon where a compound exists in different crystal lattices due to the inclusion of solvent molecules. These forms, known as solvates, or hydrates when the solvent is water, are distinct from true polymorphs, which have the same elemental composition but different crystal structures. This compound, particularly as its calcium salt, exhibits extensive pseudopolymorphism, with a significant number of hydrates and solvates having been identified. In fact, it has been reported that atorvastatin calcium has more than 60 polymorphs and pseudo-polymorphs (hydrates and solvates) nih.govresearchgate.net.
The incorporation of solvent molecules into the crystal lattice can significantly alter the physicochemical properties of the API. The marketed form of atorvastatin calcium is a crystalline trihydrate, designated as Form I nih.govuni-halle.decrystalpharmatech.com. This hydrated form was found to have advantages over the amorphous form, including higher purity and improved chemical stability crystalpharmatech.com. The presence and stoichiometry of water molecules in the crystal structure are crucial and can be influenced by manufacturing processes and storage conditions. The conversion between hydrate and anhydrate forms, driven by changes in temperature and humidity, is a critical consideration during pharmaceutical development researchgate.net.
Research has led to the discovery of numerous other solvated forms of atorvastatin calcium. Two new crystalline solvates were discovered using common crystallization methods from amorphous atorvastatin calcium, which were characterized using various analytical techniques including X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TG) researchgate.net. The existence of such a large number of pseudopolymorphs highlights the complexity of atorvastatin's solid-state chemistry and the importance of controlling crystallization conditions to obtain the desired form.
| Form | Solvent | Stoichiometry | Reference |
|---|---|---|---|
| Form I | Water | Trihydrate | nih.govuni-halle.decrystalpharmatech.com |
| Form V | Water | Can contain up to 9 moles of water | google.comgoogle.com |
Strategies for Polymorph Screening and Control
The discovery and control of polymorphism are paramount in pharmaceutical development to ensure product consistency and quality. For this compound, the approach to polymorph screening has evolved since its initial development.
During the initial development of atorvastatin, routine and comprehensive polymorph screens were not as common as they are in modern pharmaceutical research crystalpharmatech.com. The discovery of a crystalline form (Form I) during late-stage development highlighted the need for thorough solid-form screening crystalpharmatech.com. Contemporary strategies for polymorph screening often employ high-throughput methodologies. These techniques allow for the rapid screening of a wide range of crystallization conditions, including different solvents, temperatures, and crystallization methods (e.g., cooling crystallization, antisolvent addition, evaporation).
For atorvastatin, a variety of crystallization methods have been explored to discover its numerous polymorphic and pseudopolymorphic forms. The objective is to enhance the probability and efficiency of discovering new forms by systematically exploring the crystallization landscape uni-halle.de. High-throughput screening can minimize the risk of late-appearing polymorphs, which can have significant implications for manufacturing and regulatory processes crystalpharmatech.com.
Crystal engineering is a powerful tool used to design and synthesize crystalline solids with desired physicochemical properties. This approach involves understanding and utilizing intermolecular interactions, such as hydrogen bonds and van der Waals forces, to control the assembly of molecules into specific crystal lattices. While the initial discovery of atorvastatin's polymorphs was more empirical, later research has implicitly used crystal engineering principles to target forms with improved properties like solubility and dissolution rates semanticscholar.org.
The formation of co-crystals is a prominent example of crystal engineering. Although not strictly polymorphs, co-crystals are multi-component solids where the API and a co-former are present in a stoichiometric ratio within the same crystal lattice. This strategy can be employed to modify the physicochemical properties of the API. For instance, an atorvastatin calcium-succinic acid co-crystal has been prepared and shown to have a new crystalline phase with a different melting point from its initial components researchgate.net. Such approaches demonstrate the application of crystal engineering principles to tailor the solid-state properties of this compound.
Impact of Polymorphism on Physicochemical Properties Relevant to Research
The existence of different polymorphic and pseudopolymorphic forms of this compound has a profound impact on its physicochemical properties, which are of great interest in a research setting.
The different crystal forms of a compound possess different lattice energies and, consequently, different thermodynamic stabilities. Generally, for a given compound, the amorphous form is thermodynamically less stable and more reactive than its crystalline counterparts due to the lack of long-range molecular order uni-halle.de. In the case of atorvastatin, the crystalline forms were found to be much more stable than the amorphous form, which required protection from heat, oxygen, and moisture crystalpharmatech.comimprovedpharma.com.
Among the crystalline forms, there exists a hierarchy of stability. For atorvastatin calcium, Form I is reported to be the most stable form and is non-hygroscopic nih.gov. The relative stability of different polymorphs can be determined by their melting points, enthalpies of fusion, and by conducting slurry conversion experiments where a less stable form will convert to a more stable form over time. For example, three crystal forms of atorvastatin were isolated and characterized, with one new form demonstrating good physical stability after two years of storage at room temperature researchgate.netnih.gov. Understanding the thermodynamic stability of different forms is crucial for selecting the appropriate form for development and ensuring the long-term stability of the final product.
| Form | Melting Point (°C) | Enthalpy of Fusion (J/g) | Relative Stability |
|---|---|---|---|
| Amorphous | Variable | N/A | Least Stable |
| Form I (Trihydrate) | ~160 | - | Most Stable Crystalline Form |
| Atorvastatin calcium-succinic acid cocrystal | 205.7 | 30.2 | - |
The solid-state form of an API can significantly influence its chemical stability and degradation pathways. The arrangement of molecules in the crystal lattice can affect their susceptibility to degradation by factors such as heat, light, and humidity. The amorphous form of atorvastatin calcium was found to be unstable and required protection from heat, light, oxygen, and moisture crystalpharmatech.com.
Forced degradation studies on atorvastatin have shown that it degrades under various stress conditions, including acidic and basic hydrolysis, oxidation, thermal, and photolytic conditions nih.gov. The degradation kinetics have been found to differ depending on the conditions. In an acidic medium, atorvastatin degradation follows first-order kinetics, while in a basic medium, it follows zero-order kinetics nih.govresearchgate.net. The rate constant for degradation was found to be higher in the acidic medium, indicating lower stability under these conditions nih.govresearchgate.net. Thermal degradation of atorvastatin calcium at high temperatures (180-200 °C) results in the formation of several degradation products asianpubs.org. The specific polymorphic form can influence the rate and extent of these degradation reactions due to differences in molecular packing and the accessibility of reactive sites.
| Condition | Kinetic Order | Rate Constant (k) | Relative Stability |
|---|---|---|---|
| Acidic Medium | First-order | 1.88 × 10⁻² s⁻¹ | Lower |
| Basic Medium | Zero-order | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ | Higher |
Process Intensification in Crystallization for Targeted Polymorph Development
Process intensification in the crystallization of this compound calcium aims to overcome the limitations of traditional batch processes, which often suffer from low productivity, wide crystal size distribution (CSD), and challenges in controlling the polymorphic form. nih.govresearchgate.net By transitioning to continuous manufacturing techniques, significant improvements in efficiency, product quality, and control over the desired solid-state form can be achieved. nih.govacs.org
Key strategies in process intensification for atorvastatin crystallization include continuous combined cooling and antisolvent crystallization (CCAC) and the integration of spherical agglomeration. nih.govaiche.org These advanced methods not only enhance productivity but also provide precise control over critical quality attributes such as particle size, morphology, and, most importantly, the polymorphic outcome. aiche.orgresearchgate.net
One of the significant advancements is the use of a continuous oscillatory baffled crystallizer (COBC). nih.gov Research has demonstrated that a CCAC process within a COBC can be 100-fold more productive than a conventional batch process. nih.gov For instance, the time required to produce 100 grams of the desired atorvastatin calcium polymorph was reduced from 22 hours in a batch process to just 12 minutes in a COBC. nih.govresearchgate.net This remarkable increase in efficiency is attributed to the high heat transfer rates and improved mixing within the COBC, which shortens the crystallization time. nih.gov
Control over the polymorphic form is a critical aspect of atorvastatin manufacturing, as different polymorphs exhibit varying physicochemical properties. aiche.org this compound calcium is known to exist in more than 60 polymorphic and pseudo-polymorphic forms, with Form I being the most stable and non-hygroscopic. nih.gov In continuous crystallization processes, several parameters have been identified as having a significant impact on the resulting polymorph. The ratio of solvent to antisolvent at the mixing point and the presence of seed crystals are crucial factors. nih.gov
Detailed research findings from continuous CCAC experiments in a COBC highlight the influence of process parameters on the polymorphic form of this compound calcium. The order of cooling and antisolvent addition, in particular, has been shown to be a determining factor in obtaining the desired Form I. nih.gov
| Run # | Process | Seed Load (%) | Flow Rate (ml/min) | Polymorphic Form Obtained |
| 1 | Cooling followed by AS addition | 20 | 8.33 | Amorphous |
| 2 | Cooling followed by AS addition | 10 | 8.33 | Amorphous |
| 3 | Cooling followed by AS addition | 5 | 8.33 | Amorphous |
| 4 | AS addition followed by cooling | 20 | 8.33 | Form I |
| 5 | AS addition followed by cooling | 10 | 8.33 | Form I |
| AS = Antisolvent | ||||
| This table is based on data from Kshirsagar et al., International Journal of Pharmaceutics, 2022. nih.gov |
The data clearly indicates that when antisolvent addition precedes cooling, the desired Form I is consistently produced, even at lower seed loadings. nih.gov Conversely, when cooling is performed before the addition of the antisolvent, the amorphous form is obtained. nih.gov Splitting the antisolvent into two addition ports within the COBC has also been found to be an effective strategy for securing the desired polymorph. nih.gov
Another process intensification strategy is spherical agglomeration, which can be integrated into a continuous manufacturing setup. aiche.org This technique addresses the issue of the this compound calcium crystallization process being strongly nucleation-dominated, which typically yields very small crystals (D50 < 10 μm). aiche.org Such small particles can make downstream filtration processes inefficient. aiche.org Spherical agglomeration enhances the final product's quality by improving crystal size and morphology, leading to better flowability and compressibility, which are advantageous for subsequent processing steps like tableting. aiche.orgresearchgate.net Key parameters influencing spherical agglomeration include the impeller stirring rate and the bridging solvent ratio (BSR). aiche.org
The integration of these advanced crystallization techniques into an end-to-end continuous manufacturing process, encompassing reaction, crystallization, spherical agglomeration, filtration, and drying, represents a significant leap forward in the production of this compound. acs.org This holistic approach not only improves manufacturing efficiency and product quality but also provides robust control over the development of targeted polymorphic forms. acs.org
Impurity Profiling, Degradation Pathways, and Chemical Stability of Atorvastatin
Identification and Characterization of Process-Related Impurities
Process-related impurities in (3R,5S)-Atorvastatin are substances that are formed during the manufacturing process. veeprho.combocsci.com These can include stereoisomers, by-products from side reactions, and residual starting materials or intermediates. rjpn.org The European Pharmacopoeia and other regulatory bodies set specific limits for known and unspecified impurities in atorvastatin (B1662188). waters.com For instance, limits can be set at 0.3% for certain related impurities and 0.1% for other unspecified impurities. waters.com
This compound possesses two chiral centers at the 3- and 5-positions of the heptanoic acid side chain, leading to the possibility of four stereoisomers. emrespublisher.comgoogle.com The desired therapeutic isomer is the (3R,5R) enantiomer. However, during synthesis, other stereoisomers can be formed as impurities, including the (3S,5S)-atorvastatin, this compound, and (3S,5R)-atorvastatin. google.comgoogle.com The formation of these stereoisomeric impurities is often a result of non-stereoselective steps in the synthesis or racemization under certain reaction conditions. irjmets.com Early synthetic routes often produced a racemic mixture that required separation by chiral chromatography. veeprho.com Modern enantioselective syntheses aim to control the stereochemistry throughout the process to minimize the formation of these impurities. veeprho.com The (3S,5S)-atorvastatin is the enantiomer of the active substance, while the (3R,5S) and (3S,5R) forms are diastereomers. google.com
A number of synthetic by-products can arise during the production of atorvastatin. The structural elucidation of these impurities is crucial for their control and is typically achieved using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net
Some common synthetic by-products include:
Desfluoro-atorvastatin: This impurity lacks the fluorine atom on the phenyl group. veeprho.com
Difluoro-atorvastatin: This impurity contains an additional fluorine atom. veeprho.combocsci.com
Atorvastatin epoxide: An impurity formed by the oxidation of the pyrrole (B145914) ring. veeprho.com
Atorvastatin lactone: This is an intramolecular ester formed between the 5-hydroxy group and the carboxylic acid of the heptanoic acid side chain. google.comresearchgate.net It can be formed during synthesis or as a degradation product. rjpn.orggoogle.com
Diamino atorvastatin: This impurity can result from impure starting materials used in the synthesis. researchgate.net
Forced Degradation Studies and Stress Testing
Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance. mjcce.org.mkirjmets.com This involves subjecting the drug to conditions more severe than accelerated stability studies, such as high heat, humidity, and exposure to acidic, basic, and oxidizing agents, as well as light. scirp.orgscirp.org These studies provide valuable information on the intrinsic stability of the molecule and help in the development of stability-indicating analytical methods. researchgate.netnih.gov
This compound shows susceptibility to degradation under hydrolytic conditions, particularly in acidic and peroxide environments. scirp.orgscirp.org
Acidic Hydrolysis: Significant degradation of atorvastatin is observed under acidic conditions. emrespublisher.comscirp.org One of the primary degradation products formed is atorvastatin lactone, resulting from the acid-mediated cyclization of the 3,5-dihydroxyheptanoate side chain. rjpn.orgresearchgate.net Studies have shown the formation of unknown degradation products as well under acidic stress. nih.gov
Basic Hydrolysis: Atorvastatin is generally found to be more stable under basic conditions compared to acidic conditions, with some studies reporting no significant degradation. emrespublisher.comnih.gov However, other reports indicate some susceptibility to base hydrolysis. scirp.orgijpsonline.com
Peroxide (Oxidative) Hydrolysis: The drug undergoes degradation in the presence of hydrogen peroxide. scirp.orgscirp.org This oxidative stress can lead to the formation of several degradation products, including Impurity B and other unidentified degradants. scirp.orgscirp.org The pyrrole ring of the atorvastatin molecule is susceptible to oxidation. researchgate.net
Thermal stability studies are conducted to evaluate the effect of temperature on the drug substance. When subjected to dry heat, atorvastatin has shown mixed results. Some studies report that the drug is stable to the effects of temperature, with no significant degradation observed at 60°C for 24 hours. scirp.orgscirp.org However, other research indicates that thermal stress can lead to the formation of known impurities such as Impurity H and Impurity J. nih.gov At much higher temperatures (180-200°C), significant degradation occurs, yielding multiple products. asianpubs.org
Oxidative Degradation: Beyond peroxide-induced degradation, atorvastatin is susceptible to oxidation from atmospheric oxygen, especially during preparation and storage. google.com This can be mitigated by storing the substance under an inert atmosphere like nitrogen. google.com Oxidative degradation primarily affects the pyrrole ring, leading to the formation of complex products. researchgate.netnih.gov Some identified oxidative degradation products include ATV-FX1, ATV-FXA, ATV-FXA1, and FXA2, which result from the oxidation of the pyrrole ring and subsequent rearrangements. researchgate.net Another identified product is 3-(4-Fluoro-benzoyl)-2-isobutyryl-3-phenyl-oxirane-2-carboxylic acid phenylamide. google.com
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of atorvastatin. nih.govasianpubs.org Photolytic stress can lead to the formation of known impurities such as J, L, and D. nih.gov Studies have shown that atorvastatin undergoes rapid degradation when irradiated with wavelengths between 300-350 nm in an aqueous solution. scirp.org The presence of ferric ions can accelerate this photodegradation. scirp.org The formation of 3-(4-Fluoro-benzoyl)-2-isobutyryl-3-phenyl-oxirane-2-carboxylic acid phenylamide has also been reported as a result of photodecomposition. google.com
Elucidation of Degradation Mechanisms and Pathways
Forced degradation studies are crucial for identifying potential degradation products, understanding the intrinsic stability of the molecule, and establishing degradation pathways. irjmets.comajpaonline.com this compound is subjected to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Conference on Harmonization (ICH) guidelines. irjmets.comakjournals.com
Studies show that this compound is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. akjournals.commdpi.com
Hydrolytic Degradation: Atorvastatin demonstrates pH-dependent hydrolysis. benchchem.com In acidic conditions (e.g., 0.1 M HCl), it undergoes degradation, leading to the formation of several products. ajpaonline.com One of the primary degradation products under both acidic and basic conditions is Atorvastatin lactone, formed through intramolecular esterification (lactonization) of the 3,5-dihydroxyheptanoic acid side chain. scielo.br Under acidic hydrolysis, as many as four or five distinct degradation products have been detected. ajpaonline.com In alkaline conditions (e.g., 0.1 M NaOH), degradation also occurs, with at least one major degradation product being formed. ajpaonline.com
Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), leads to significant degradation. scielo.brmjcce.org.mk The pyrrole ring of the atorvastatin molecule is susceptible to oxidation. benchchem.com In some studies, degradation was observed with 30% H₂O₂, while others used concentrations as low as 3% to achieve controlled degradation. ajpaonline.comscielo.br This process can lead to the formation of various oxidized derivatives, including an unknown impurity that was enriched through extreme oxidative degradation for characterization. researchgate.net
Photodegradation: Atorvastatin is unstable when exposed to light. ajpaonline.com Photolytic degradation, induced by UV light (e.g., at 254 nm), can result in the formation of isopropyl-pyrrole quinone derivatives through a radical-mediated oxidation of the pyrrole ring. ajpaonline.combenchchem.com Both the drug substance and its formulated products show susceptibility to photolytic stress. ajpaonline.com
Thermal Degradation: When subjected to dry heat (e.g., 100-105°C), this compound shows signs of degradation. scielo.brmjcce.org.mk Thermal stress has been shown to increase the levels of certain known impurities, such as Ph. Eur. impurity D and Ph. Eur. impurity H, along with a host of other unspecified degradation products. mjcce.org.mk
The degradation pathways are complex, often involving the side chain and the heterocyclic pyrrole core. The primary mechanism in aqueous solutions often involves the cyclization of the dihydroxyheptanoic acid side chain to form the corresponding lactone. scielo.br Oxidative conditions tend to attack the electron-rich pyrrole ring system. benchchem.comresearchgate.net
Development and Validation of Stability-Indicating Analytical Methods for Research
To ensure the quality of this compound, it is essential to develop and validate stability-indicating analytical methods (SIAMs). A SIAM is a method that can accurately quantify the drug substance in the presence of its impurities, and degradation products. ajpaonline.com The validation of these methods is performed according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. ijsrst.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for this purpose. akjournals.comresearchgate.net These methods typically utilize reversed-phase columns, such as C18 or specialized cyano columns, to achieve effective separation. akjournals.commjcce.org.mk
One developed UPLC method utilized a fused-core shell cyano column to separate atorvastatin from its impurities with a mobile phase consisting of an ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724). mjcce.org.mk Another rapid LC method used a Zorbax Bonus-RP column with a gradient of water, acetonitrile, and trifluoroacetic acid, achieving separation in a shorter run time of 25 minutes. mdpi.com High-Performance Thin-Layer Chromatography (HPTLC) has also been highlighted as a cost-effective and high-throughput alternative for degradation studies. ijsrst.com
The development of these methods is critical for quality control during manufacturing and for stability testing of the final pharmaceutical product. mjcce.org.mk
A key aspect of a stability-indicating method is its ability to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products. mdpi.com Chromatographic techniques like HPLC and UPLC are pivotal for this separation. akjournals.com
In one study, a UPLC-MS/MS method was developed to separate and characterize degradation products of atorvastatin. akjournals.com The separation was achieved on a C18 column using a gradient elution. akjournals.com Another HPLC method successfully separated atorvastatin from 12 of its related substances and various degradation products on a Zorbax Bonus-RP column. mdpi.com The detection is commonly performed using a UV detector at a wavelength where both the API and its impurities have adequate absorbance, for instance, at 245 nm or 277 nm. mdpi.comscielo.br
The table below summarizes chromatographic conditions and retention times (Rt) for this compound and a key degradation product from a representative study.
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
| This compound | Cosmosil-C18 (4.6 mm × 250 mm, 5 µm) | Acetonitrile:Ammonium Acetate (B1210297) Buffer (pH 5.0):Methanol (B129727) (50:25:25 v/v/v) | 1.0 | 277 | 6.195 scielo.br |
| Celecoxib (co-analyte) | Cosmosil-C18 (4.6 mm × 250 mm, 5 µm) | Acetonitrile:Ammonium Acetate Buffer (pH 5.0):Methanol (50:25:25 v/v/v) | 1.0 | 277 | 3.989 scielo.br |
The quantification of these impurities is essential. For instance, an unknown degradation impurity was quantified in the range of 0.05% to 0.2% of Atorvastatin using a gradient reversed-phase HPLC method. researchgate.net The linearity of these methods is established over a specific concentration range to ensure accurate quantification. For example, a developed method showed excellent linearity for atorvastatin over a range of 10 to 150 µg/mL. akjournals.com
Mass balance analysis is a critical component of validating a stability-indicating method. It is the process of demonstrating that the sum of the assay value and the levels of all degradation products closely matches the initial assay value of the drug substance. A successful mass balance, typically between 95% and 105%, confirms that all major degradation products have been detected and quantified by the method. mjcce.org.mk
In a study on this compound, stressed samples were analyzed, and the mass balance was found to be close to 99.5% (w/w), which strongly indicates the stability-indicating capability of the developed LC method. mdpi.com This demonstrates that the decrease in the amount of the active ingredient corresponds to the increase in the amount of its degradation products, ensuring no significant impurities are going undetected. mdpi.commjcce.org.mk
The purity of stressed samples is also assessed to ensure the analytical method can effectively distinguish the intact drug from its degradants. Purity assessment often involves tools like peak purity analysis using a photodiode array (PDA) detector, which can confirm the spectral homogeneity of the chromatographic peaks.
The following table presents a summary of degradation observed for this compound under various stress conditions from a forced degradation study.
| Stress Condition | Reagents and Conditions | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 1M HCl, refluxed at 70°C for 3h | Degradation Observed scielo.br | Atorvastatin Lactone scielo.br |
| Base Hydrolysis | 1M NaOH, refluxed at 70°C for 3h | Stable scielo.br | N/A |
| Oxidation | 30% v/v H₂O₂, refluxed at 70°C for 3h | Degradation Observed scielo.br | Unknown scielo.br |
| Thermal Degradation | 100°C for 6h | Stable scielo.br | N/A |
| Photodegradation | Direct sunlight for 6h | Stable scielo.br | N/A |
Note: Degradation behavior can vary based on specific experimental conditions such as concentration, temperature, and duration of exposure. The stability results in the table are from a specific study and may differ from others that report degradation under similar conditions. ajpaonline.comscielo.brmjcce.org.mk
Advanced Analytical Methodologies for Atorvastatin Research and Development
Chromatographic Techniques
Chromatography is an indispensable tool in the pharmaceutical analysis of Atorvastatin (B1662188), enabling the separation of the active pharmaceutical ingredient (API) from its stereoisomers, degradation products, and other related substances. Various chromatographic techniques have been developed and validated for the qualitative and quantitative assessment of Atorvastatin in both bulk drug substances and biological matrices.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of Atorvastatin. jddtonline.infonih.gov UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. oup.com These methods are integral for purity testing, stability studies, and quantification in pharmaceutical formulations. jddtonline.infooup.com
A typical UPLC method for the simultaneous determination of Atorvastatin and its degradation products might employ a C18 column with a gradient elution using a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724). oup.com The short run time of approximately 5 minutes makes it suitable for high-throughput analysis. oup.com
Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for Atorvastatin analysis. jddtonline.info It effectively separates Atorvastatin from its metabolites and other drugs it may be co-formulated with. ijpsjournal.comnih.gov A variety of C18 columns are utilized with mobile phases typically composed of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile or methanol (B129727). ijpsjournal.comnih.gov
Given that Atorvastatin possesses two chiral centers, leading to the possibility of four stereoisomers, chiral chromatography is essential for ensuring the enantiomeric purity of the drug substance. mdpi.comajol.info The therapeutically active form is the (3R,5R) enantiomer. mdpi.com Chiral separation is often achieved using normal-phase HPLC with specialized chiral stationary phases, such as Chiralpak AD-H or Chiralcel OD-RH columns. mdpi.comajol.infomedjpps.comingentaconnect.com The mobile phase in these separations typically consists of a non-polar solvent like n-hexane or n-heptane mixed with an alcohol such as 2-propanol or ethanol (B145695), and a small amount of an acid like formic or acetic acid to improve peak shape. mdpi.commedjpps.com
A study detailed the separation of Atorvastatin diastereomers using a Chiralcel® OD-RH column with a mobile phase of n-hexane and 2-propanol (95:5 v/v), achieving a resolution of 1.2 between the two observed peaks. ajol.infomedjpps.com
| Parameter | Value |
| Column | Chiralcel® OD-RH |
| Mobile Phase | n-hexane:2-propanol (95:05 v/v) |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 260 nm |
| Retention Time 1 | 3.23 min |
| Retention Time 2 | 3.85 min |
| Resolution (Rs) | 1.2 |
| Selectivity Factor (α) | 1.24 |
| Data derived from a study on the chiral separation of Atorvastatin diastereomers. ajol.infomedjpps.com |
UV detection is the most commonly employed detection method in HPLC analysis of Atorvastatin due to its simplicity and robustness. nih.govglobaljournals.org The chromophoric nature of the Atorvastatin molecule allows for its detection at wavelengths typically ranging from 244 nm to 253 nm. globaljournals.orgtandfonline.com For instance, one RP-HPLC method utilized UV detection at 247 nm for the determination of Atorvastatin in human serum. nih.gov
Fluorescence detection offers enhanced sensitivity and selectivity compared to UV detection. ijsred.comnih.gov The native fluorescence of Atorvastatin can be measured at an emission wavelength of around 385-400 nm after excitation at approximately 270-282 nm. ijsred.comhelsinki.fi This method is particularly useful for the analysis of Atorvastatin at low concentrations in biological fluids. nih.gov
Gas Chromatography (GC)
While less common than liquid chromatography for Atorvastatin analysis, Gas Chromatography (GC) methods have been developed, particularly for the detection of potential genotoxic impurities in the drug substance. amazonaws.com Due to the low volatility and thermal lability of Atorvastatin, derivatization is often required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. cuni.cz One method utilized N-tert-butyl(dimethylsilyl)trifluoroacetamide for derivatization, followed by analysis with a flame ionization detector (FID). cuni.cz GC has been successfully applied to quantify four potential genotoxic impurities in Atorvastatin Calcium, with detection limits below 10 ng/mL. amazonaws.com
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) provides a simple, rapid, and cost-effective alternative for the simultaneous analysis of Atorvastatin in combination with other drugs. tandfonline.comakjournals.comresearchgate.net This technique allows for the analysis of multiple samples on a single plate, increasing throughput.
In a typical HPTLC method, separation is performed on pre-coated silica (B1680970) gel 60 F254 plates. tandfonline.com The choice of mobile phase is critical for achieving good resolution. For the simultaneous estimation of Atorvastatin Calcium, Ezetimibe, and Fenofibrate, a mobile phase consisting of toluene, chloroform, methanol, and glacial acetic acid in a ratio of 4.6:3:1.4:0.1 (v/v/v/v) has been used. tandfonline.com Densitometric scanning at a specific wavelength, such as 253 nm, is used for quantification. tandfonline.com
| Compound | Rf Value | Linearity Range (µ g/spot ) | Limit of Detection (µ g/spot ) | Limit of Quantitation (µ g/spot ) |
| Atorvastatin Calcium | 0.20 ± 0.01 | 0.2 - 0.8 | 0.019 | 0.059 |
| Ezetimibe | 0.33 ± 0.01 | 0.2 - 0.8 | 0.023 | 0.068 |
| Fenofibrate | 0.80 ± 0.02 | 4 - 16 | 1.449 | 4.390 |
| Data from a validated HPTLC method for the simultaneous estimation of Atorvastatin Calcium, Ezetimibe, and Fenofibrate. tandfonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem MS for Structural Identification and Quantification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of Atorvastatin and its metabolites in complex biological matrices like human plasma. rsc.orgnih.govnih.govresearchgate.net This method offers exceptional sensitivity and selectivity, allowing for the quantification of analytes at very low concentrations. rsc.orgnih.gov
In LC-MS/MS, after chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. mdpi.com Tandem MS (MS/MS) involves the selection of a specific precursor ion (the molecular ion of the analyte), its fragmentation in a collision cell, and the detection of the resulting product ions. researchgate.net This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is widely used for quantitative bioanalysis. mdpi.com
For Atorvastatin, quantification is often performed in positive ion mode, monitoring the transition of the precursor ion at m/z 559.4 to a product ion at m/z 440.1. rsc.org Similar specific transitions are monitored for its metabolites, such as ortho-hydroxy Atorvastatin (m/z 575.4 → 466.2) and para-hydroxy Atorvastatin (m/z 575.5 → 440.5). rsc.org The use of deuterated internal standards, such as Atorvastatin-d5, is common to correct for matrix effects and variations in instrument response. nih.govnih.gov
The high sensitivity of LC-MS/MS allows for the establishment of low limits of quantification (LLOQ), often in the sub-ng/mL range. For example, a validated method reported an LLOQ of 0.229 ng/mL for Atorvastatin in human plasma. nih.gov
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linear Range (ng/mL) |
| Atorvastatin | 559.4 | 440.1 | 0.2 - 40 |
| ortho-hydroxy Atorvastatin | 575.4 | 466.2 | 0.2 - 40 |
| para-hydroxy Atorvastatin | 575.5 | 440.5 | 0.2 - 40 |
| Atorvastatin Lactone | 541.3 | 448.3 | 0.2 - 40 |
| ortho-hydroxy Atorvastatin Lactone | 557.3 | 448.3 | 0.2 - 40 |
| para-hydroxy Atorvastatin Lactone | 557.3 | 448.3 | 0.2 - 40 |
| Representative ion transitions and linear ranges for the quantification of Atorvastatin and its metabolites by UPLC-MS/MS. rsc.org |
Spectrophotometric and Spectrofluorometric Methods
Spectrophotometric and spectrofluorometric methods are widely employed for the quantitative analysis of Atorvastatin due to their simplicity, speed, and cost-effectiveness. These techniques are based on the principle that Atorvastatin absorbs and emits electromagnetic radiation at specific wavelengths.
UV-Vis spectrophotometry is a common approach for the determination of Atorvastatin in bulk and pharmaceutical dosage forms. The compound exhibits maximum absorbance (λmax) in the ultraviolet region, typically between 241 and 247 nm, depending on the solvent used. oup.comresearchgate.net Methanol and ethanol are frequently used as solvents for these analyses. oup.comcore.ac.uk The method's utility can be enhanced through derivative spectrophotometry, which involves calculating the derivative of the absorption spectrum. This technique can improve the resolution of overlapping spectra, allowing for the simultaneous determination of Atorvastatin in the presence of other compounds. nih.govijrpr.com For instance, a first-order derivative spectrophotometric method has been developed for the simultaneous estimation of Atorvastatin calcium and aspirin, with zero-crossing points at 243 nm and 276 nm, respectively. nih.gov
Spectrofluorometry offers a highly sensitive alternative for Atorvastatin analysis. This method is based on the native fluorescence of the Atorvastatin molecule. In a solution of 5% acetic acid, Atorvastatin exhibits an emission maximum at 389 nm when excited at 276 nm. nih.gov Another spectrofluorimetric method utilizes acetonitrile as the solvent, with an excitation wavelength of 270 nm and an emission wavelength of 385 nm. nih.gov This technique has been successfully applied to the analysis of Atorvastatin in both pure form and pharmaceutical preparations, demonstrating high sensitivity with a low limit of detection. nih.gov
Interactive Table: Spectrophotometric and Spectrofluorometric Methods for (3R,5S)-Atorvastatin Analysis
| Method | Wavelength (nm) | Solvent | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| UV Spectrophotometry | 244.2 | Ethanol | 2-10 | Not Specified |
| UV Spectrophotometry | 244 | Methanol | Not Specified | Not Specified |
| First-Order Derivative | 243 (ZCP for Aspirin) | Methanol:Water (50:50 v/v) | 6-14 | 0.998 |
| Second-Order Derivative | 296 (ZCP for Fenofibrate) | Phosphate Buffer (pH 2.8) | 2-12 | Not Specified |
| Spectrofluorometry | Ex: 276, Em: 389 | 5% Acetic Acid | 1.5-4 | 0.9995 |
| Spectrofluorometry | Ex: 270, Em: 385 | Acetonitrile | 0.4-12 | 0.9999 |
ZCP: Zero Crossing Point; Ex: Excitation; Em: Emission
Capillary Electrophoresis (CE)
Capillary electrophoresis has emerged as a powerful technique for the analysis of Atorvastatin, offering high separation efficiency, short analysis times, and low consumption of reagents. This method separates molecules based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field.
Several CE methods have been developed for the determination of Atorvastatin in pharmaceutical formulations. A typical method utilizes a fused silica capillary and a background electrolyte (BGE) solution. For the simultaneous determination of Atorvastatin and ezetimibe, a BGE consisting of phosphate buffer (2.5 mM, pH 6.7) and methanol (70:30 v/v) has been used. nih.gov In another method, a BGE of borate (B1201080) buffer (2 mM, pH 9.3) and methanol (80:20 v/v) was employed for the same purpose, achieving separation within 6.5 minutes. ijrpr.com The applied voltage is a critical parameter, with values around 25 kV commonly used. nih.govijpsjournal.com Detection is typically performed using a diode array detector at a wavelength of around 210 nm. ijrpr.com
The versatility of CE also allows for its application in microchip electrophoresis (MCE), which further reduces analysis time and sample consumption. A rapid MCE method for Atorvastatin has been developed with an analysis time of less than 1.2 minutes. ijpsjournal.com
Interactive Table: Capillary Electrophoresis Methods for this compound Analysis
| Method | Capillary Type | Background Electrolyte (BGE) | Applied Voltage (kV) | Detection Wavelength (nm) |
| CE | Fused Silica (58 cm x 75 µm ID) | 2.5 mM Phosphate Buffer (pH 6.7):Methanol (70:30 v/v) | 25 | Not Specified |
| CE | Fused Silica (52 cm x 50 µm ID) | 2 mM Borate Buffer (pH 9.3):Methanol (80:20 v/v) | 25 | 210 |
| CE | Fused Silica (33 cm x 50 µm ID) | 25 mM Sodium Acetate Buffer (pH 6) | 25 | Not Specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in both solution and solid states. This technique provides detailed information about the molecular structure, conformation, and dynamics of the compound.
In solution, ¹H and ¹³C NMR are routinely used to confirm the chemical structure of Atorvastatin. The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. researchgate.netmdpi.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons, aiding in the complete assignment of the NMR signals.
Solid-state NMR (ssNMR) is particularly valuable for studying the polymorphic forms of Atorvastatin calcium. nih.govijrpr.comijpsjournal.com Different crystalline forms of a drug can exhibit different physical properties, which can impact its therapeutic efficacy. Solid-state ¹³C, ¹⁹F, and ¹⁵N magic angle spinning (MAS) NMR studies have been conducted on Form I of Atorvastatin calcium. nih.govijrpr.comijpsjournal.com These studies have revealed that the asymmetric unit of this form contains two Atorvastatin molecules, as evidenced by the doubling of certain resonances in the ¹³C CP/MAS spectrum. nih.govijrpr.com The chemical shift assignments in the solid state are often supported by two-dimensional ssNMR experiments like ¹³C-¹H HETCOR. nih.govijrpr.com
Interactive Table: Key NMR Observations for this compound
| Technique | Nucleus | Key Findings |
| Solution NMR | ¹H, ¹³C | Structural confirmation and elucidation of molecular connectivity. |
| Solid-State NMR | ¹³C | Identification of two non-equivalent molecules in the asymmetric unit of Form I of Atorvastatin calcium. |
| Solid-State NMR | ¹⁹F, ¹⁵N | Further characterization of the solid-state structure and polymorphism. |
Preclinical and in Vitro Cellular/molecular Research on Atorvastatin
In Vitro Studies on HMG-CoA Reductase Activity and Inhibition Kinetics
(3R,5S)-Atorvastatin is a competitive inhibitor of the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase enzyme. helsinki.fiselleckchem.comnih.gov This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the biosynthesis of cholesterol. nih.govdrugbank.com By binding to the active site, atorvastatin (B1662188) blocks access for the natural substrate, HMG-CoA. rcsb.org
The inhibitory potency of atorvastatin has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the enzyme's activity, has been reported to be in the nanomolar range. Specific reported IC50 values for atorvastatin against HMG-CoA reductase include 8 nM, 150 nM, and 154 nM. apexbt.comadooq.com One study noted that most statins exhibit IC50 values between 3 and 20 nM. helsinki.fi The inhibition constant (Ki), another measure of inhibitor potency, for atorvastatin has been determined to be 6.2 nM. rcsb.org
The inhibitory effects of atorvastatin are not limited to the parent compound alone. In vitro studies have shown that its ortho- and parahydroxylated metabolites are as effective at inhibiting HMG-CoA reductase as atorvastatin itself. drugbank.com It is estimated that these active metabolites are responsible for approximately 70% of the total circulating inhibitory activity. drugbank.com Further research comparing atorvastatin's metabolites indicated that 2-hydroxyatorvastatin possesses an inhibitory effect similar to that of the parent compound, whereas 4-hydroxyatorvastatin is significantly less active. helsinki.fi
| Parameter | Reported Value | Reference |
|---|---|---|
| IC50 | 8 nM | adooq.com |
| IC50 | 150 nM | apexbt.com |
| IC50 | 154 nM | apexbt.comadooq.com |
| Ki | 6.2 nM | rcsb.org |
Cellular Models for Investigating Atorvastatin Effects
Atorvastatin has demonstrated significant inhibitory effects on the proliferation and invasion of vascular smooth muscle cells (VSMCs) in various in vitro models. In studies using human saphenous vein smooth muscle cells, atorvastatin inhibited proliferation with an IC50 of 0.39 μM and invasion with an IC50 of 2.39 μM. medchemexpress.com The compound also effectively inhibits VSMC proliferation induced by platelet-derived growth factor-BB (PDGF-BB) in a dose-dependent manner. e-century.us
The molecular mechanisms underlying these effects involve the modulation of key signaling pathways. Atorvastatin has been shown to downregulate the expression of β-catenin, extracellular signal-regulated kinases (Erk1 and Erk2), and cyclin B in VSMCs that were stimulated with tacrolimus. physiology.org Furthermore, it suppresses the expression of Krüppel-like factor 4 (KLF4), a transcription factor critical for the dedifferentiation of VSMCs. e-century.us In a model of VSMC calcification stimulated by transforming growth factor-β1 (TGF-β1), atorvastatin was found to suppress the calcification process by inducing autophagy. karger.com This autophagic response was linked to the suppression of the β-catenin pathway. karger.com
| Activity | IC50 Value | Reference |
|---|---|---|
| Proliferation | 0.39 μM | medchemexpress.com |
| Invasion | 2.39 μM | medchemexpress.com |
In vitro studies utilizing endothelial cell models have revealed that atorvastatin can enhance endothelial function, primarily through its effects on endothelial nitric oxide synthase (eNOS). In bovine aortic endothelial cells, treatment with atorvastatin at concentrations of 1, 5, and 10 μmol/L for 24 hours resulted in a concentration-dependent increase in eNOS activity to 130±7%, 170±12%, and 219±8.3% of control levels, respectively. ahajournals.org
The upregulation of eNOS activity is mediated by several signaling pathways. In human umbilical vein endothelial cells (HUVECs), atorvastatin was found to increase the activity of AMP-activated protein kinase (AMPK) and subsequent eNOS phosphorylation at the serine-1177 residue in a manner dependent on both time and dose. mdpi.com Atorvastatin also enhances eNOS mRNA expression by inhibiting the RhoA/Rho kinase pathway. mdpi.com Additionally, in cultured aortic endothelial cells, atorvastatin treatment has been observed to decrease the mRNA expression of p22phox, a key subunit of the NADPH oxidase enzyme complex involved in oxidative stress. ahajournals.org
Research into the direct effects of atorvastatin on adipocytes reveals actions that are dependent on the cells' differentiation state. nih.gov In differentiating 3T3-L1 preadipocytes, atorvastatin significantly reduces lipid accumulation and lowers the expression of key adipocyte differentiation markers, including CCAAT/enhancer binding protein-beta (CEBP-beta), fatty acid synthase (FAS), perilipin, and caveolin-1. nih.govresearchgate.net However, when applied to fully differentiated, mature adipocytes, chronic treatment with atorvastatin does not alter their lipid accumulation. nih.gov
Atorvastatin also selectively induces apoptosis in proliferating and differentiating preadipocytes, an effect not observed in mature adipocytes. nih.gov On an endocrine level, atorvastatin treatment of differentiated white adipocytes leads to an increased expression of the pro-inflammatory adipokine interleukin-6 (IL-6), while simultaneously downregulating the expression of the adipokines visfatin and adiponectin. nih.gov Furthermore, atorvastatin has been shown to acutely inhibit insulin-induced glucose uptake in differentiated white adipocytes. nih.gov The anti-adipogenic effects of atorvastatin can be enhanced through co-treatment with genistein, which was shown to increase the inhibition of preadipocyte differentiation. nih.gov
Atorvastatin exhibits significant antioxidant properties in various cell line investigations. In cultured rat aortic vascular smooth muscle cells, a 10 μmol/L concentration of atorvastatin markedly reduced the production of reactive oxygen species (ROS) induced by angiotensin II and epidermal growth factor. nih.gov Specifically, angiotensin II-induced ROS production was lowered from 240±21% of control levels to 111±10%. ahajournals.org This antioxidant effect was found to be dependent on the mevalonate pathway, as it could be reversed by the addition of L-mevalonate but not by 25-hydroxycholesterol. ahajournals.orgnih.gov
The mechanism behind this ROS reduction involves the inhibition of NAD(P)H oxidase activity. Atorvastatin was shown to prevent the membrane translocation of rac1 GTPase, a critical step for activating the NAD(P)H oxidase complex, and to downregulate the mRNA expression of the nox1 subunit. nih.gov In addition to reducing ROS production, atorvastatin upregulates the expression and enzymatic activity of catalase, an important antioxidant enzyme. nih.gov In contrast, it does not appear to alter the expression of superoxide dismutase or glutathione peroxidase in these cells. nih.gov In vitro experiments using platelets also demonstrated that atorvastatin can directly inhibit the activation of the Nox2 subunit of NADPH oxidase in a dose-dependent manner. ahajournals.org Some research also indicates that atorvastatin can induce ferroptosis, an iron-dependent form of cell death driven by oxidative stress, in muscular cells by suppressing the Nrf2-xCT/GPx4 antioxidant pathway. frontiersin.org
The in vitro effects of atorvastatin on pancreatic beta cells present a complex picture. Some studies suggest a protective role, where atorvastatin at concentrations between 10⁻⁷ M and 10⁻⁵ M significantly increased the viability of NIT-1 pancreatic beta cells. nih.gov Furthermore, it demonstrated a dose-dependent protective effect against cholesterol-induced apoptosis in these cells. nih.gov For instance, a 67% reduction in NIT-1 cell viability caused by cholesterol was significantly attenuated by atorvastatin treatment. nih.gov
Conversely, other studies have reported inhibitory effects on beta-cell function. Research has shown that atorvastatin can decrease the intracellular insulin content in both isolated rat islets and the INS-1 cell line. researchgate.net One study quantified this effect, showing a 27.1% decrease in insulin content after treating pancreatic islet cells with 50 μM atorvastatin for 24 hours. nih.gov This inhibition of insulin synthesis was linked to a decrease in insulin mRNA expression. nih.gov The same study suggested that atorvastatin impairs glucose-stimulated insulin secretion (GSIS) in a dose-dependent manner, potentially by inhibiting the Ras/Raf/ERK/CREB signaling pathway. nih.gov Another study using INS-1 cells found that atorvastatin inhibited potassium-stimulated insulin secretion and reduced the expression of FFA1, PDX-1, and BETA2/NeuroD, which are all involved in insulin secretion regulation. researchgate.net
Interaction with Drug Transporter Proteins (e.g., OATP1B1) in Cellular Systems
This compound's entry into hepatocytes, its primary site of action, is not a simple diffusion process but is actively mediated by drug transporter proteins. uwo.canih.gov Among the most significant of these are the organic anion-transporting polypeptides (OATPs), particularly OATP1B1, which is encoded by the SLCO1B1 gene and expressed on the sinusoidal membrane of liver cells. nih.govmdpi.comresearchgate.net
Cellular studies using OATP1B1-expressing HEK293 cells have confirmed that atorvastatin acid is a substrate for this transporter. researchgate.net The interaction is characterized by a specific binding affinity, with one study reporting a Michaelis-Menten constant (Km) of 10.6 µM. researchgate.net This active uptake is a critical step, preceding the drug's metabolism by liver enzymes and its therapeutic action of inhibiting HMG-CoA reductase. researchgate.net The OATP1B subfamily is of particular importance for statins, as they require hepatic entry to exert their cholesterol-lowering effects. uwo.ca
The function of OATP1B1 is a key determinant in the pharmacokinetics of atorvastatin and a focal point for drug-drug interactions (DDIs). mdpi.comnih.gov Inhibition of OATP1B1 by other drugs can significantly impair the hepatic uptake of atorvastatin, leading to increased plasma concentrations. nih.govresearchgate.net For example, cyclosporine, a known inhibitor of OATP1B1, has been shown to increase the plasma concentration of atorvastatin, an interaction at least partly attributable to the inhibition of this transporter. nih.govmdpi.com This interaction underscores the clinical relevance of OATP1B1-mediated transport in preventing potential toxicity associated with elevated systemic exposure to statins. researchgate.net
Genetic variations in the SLCO1B1 gene can also lead to reduced OATP1B1 transport function, which in turn affects atorvastatin pharmacokinetics and can increase the risk of adverse effects like myopathy. researchgate.netresearchgate.net
Table 1: Kinetic Parameters of Atorvastatin with OATP1B1 Transporter
| Parameter | Value | Cell System | Reference |
|---|---|---|---|
| Km (Affinity Constant) | 10.6 µM | OATP1B1-expressing HEK293 cells | researchgate.net |
Molecular Studies on Effects in Specific Disease Models
Diabetic Nephropathy
In cellular and animal models of diabetic nephropathy, this compound has demonstrated protective effects that extend beyond lipid-lowering, influencing key molecular pathways involved in renal injury. nih.govamegroups.org Studies have shown that statins can protect renal function by improving vascular endothelial function, inhibiting thrombosis, and exerting antioxidant and immunomodulatory effects. amegroups.org
A 2024 study using a mouse model of diabetes and human kidney (HK2) cells investigated the effects of atorvastatin on diabetes-induced renal injury. nih.gov The findings indicate that atorvastatin ameliorates diabetic nephropathy by inhibiting oxidative stress and ferroptosis signaling. nih.gov In diabetic mice, atorvastatin treatment led to a significant reduction in renal reactive oxygen species (ROS) and iron accumulation. nih.gov This was accompanied by a decrease in the expression of markers of lipid peroxidation and iron uptake, and an increase in the expression of key antioxidant and iron storage proteins. nih.gov
Consistent results were observed in HK2 cells exposed to high glucose. Atorvastatin prevented the high glucose-induced formation of ROS and accumulation of ferrous iron (Fe2+). nih.gov It also reversed the changes in the expression of several ferroptosis-related molecules induced by either high glucose or the ferroptosis inducer erastin. nih.gov These molecular changes point to the inhibition of oxidative stress and ferroptosis as a key mechanism for atorvastatin's protective effects in diabetic nephropathy. nih.gov
Table 2: Molecular Effects of Atorvastatin in Diabetic Nephropathy Models
| Molecular Marker | Effect of Atorvastatin | Model System | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Reduced | Diabetic Mice, HK2 Cells | nih.gov |
| Iron Accumulation (Fe2+) | Reduced | Diabetic Mice, HK2 Cells | nih.gov |
| Malondialdehyde (MDA) | Reduced | Diabetic Mice, HK2 Cells | nih.gov |
| 4-hydroxynonenal (4-HNE) | Reduced | Diabetic Mice, HK2 Cells | nih.gov |
| Transferrin Receptor 1 (TFR1) | Reduced | Diabetic Mice, HK2 Cells | nih.gov |
| Nuclear factor erythroid 2-related factor (NRF2) | Increased | Diabetic Mice, HK2 Cells | nih.gov |
| Glutathione Peroxidase 4 (GPX4) | Increased | Diabetic Mice, HK2 Cells | nih.gov |
| Ferritin Heavy Chain (FTH) | Increased | Diabetic Mice, HK2 Cells | nih.gov |
Glioblastoma
Preclinical research has identified this compound as a compound with potential anti-tumor activity in glioblastoma (GBM), the most aggressive type of primary brain tumor. researchgate.netjddtonline.info Its effects are mediated through various molecular mechanisms, including the induction of apoptosis and the inhibition of cell migration, invasion, and angiogenesis. nih.govljmu.ac.uk
In 3D spheroid cultures of glioblastoma cells, atorvastatin was shown to have potent anti-angiogenic and apoptosis-inducing effects. nih.gov Treatment with atorvastatin led to a dose-dependent downregulation of Vascular Endothelial Growth Factor (VEGF) and CD31, two key markers of angiogenesis. nih.gov Simultaneously, atorvastatin induced apoptosis by significantly reducing the expression of the anti-apoptotic protein Bcl-2 and up-regulating the expression of the pro-apoptotic protein caspase-3. nih.gov
Other molecular studies have shown that atorvastatin can suppress the invasion and migration of GBM cells by inhibiting the p38 MAPK pathway and the PI3K/Akt signaling pathway. researchgate.netjcancer.org By inhibiting HMG-CoA reductase, atorvastatin reduces the production of intermediates of the mevalonate pathway, which are crucial for the post-translational modification of proteins like Ras. ljmu.ac.ukjcancer.org The suppression of Ras signaling is one way atorvastatin is thought to improve the efficacy of chemotherapy agents like temozolomide in GBM. ljmu.ac.uk
Table 3: Molecular Effects of Atorvastatin in Glioblastoma Models
| Cellular Process | Molecular Target/Pathway | Effect of Atorvastatin | Model System | Reference |
|---|---|---|---|---|
| Apoptosis | Bcl-2 | Down-regulated | Glioblastoma Spheroids | nih.gov |
| Apoptosis | Caspase-3 | Up-regulated | Glioblastoma Spheroids | nih.gov |
| Angiogenesis | VEGF, CD31 | Down-regulated | Glioblastoma Spheroids | nih.gov |
| Invasion & Migration | p38 MAPK pathway | Inhibited | GBM Cells | jcancer.org |
| Growth & Migration | PI3K/Akt signaling pathway | Inhibited | Human Glioma Cells | researchgate.net |
Computational Chemistry Applications in Preclinical Research
Virtual Screening for Novel Ligands
Computational chemistry, specifically virtual screening, has become an indispensable tool in the preclinical quest for novel HMG-CoA reductase (HMGR) inhibitors. acs.orgacs.org This approach allows researchers to computationally screen vast libraries of chemical compounds to identify those with a high probability of binding to the enzyme's active site. acs.orgnih.gov
The process often begins with the generation of a pharmacophore model based on the chemical features of known active HMGR inhibitors. nih.govplos.org This model represents the essential three-dimensional arrangement of features necessary for biological activity. The generated models are validated and then used as a filter to screen large chemical databases, such as the IResearch Library which contains hundreds of thousands of drug-like compounds. acs.orgplos.org
Compounds that match the pharmacophore model are then subjected to further computational analysis, including molecular docking simulations. acs.orgplos.org Flexible docking programs like GOLD use genetic algorithms to predict the binding conformations of these "hit" compounds within the HMGR active site. acs.orgplos.org These simulations are performed using the crystal structure of HMGR, often in its dimeric form, as the enzyme has a bipartite active site where both monomers are relevant for statin interaction. acs.orgacs.org The final candidates are selected based on their docking scores and predicted binding interactions with key residues in the active site, paving the way for their synthesis and experimental testing. plos.org
Structure-Based Drug Design Principles
The design of this compound and other synthetic statins is a prime example of structure-based drug design. This approach relies on a detailed understanding of the three-dimensional structure of the target protein, in this case, HMG-CoA reductase (HMGR). nih.govacs.orgresearchgate.net High-resolution crystal structures of HMGR co-complexed with inhibitors provide invaluable insights into the key interactions that govern binding affinity and selectivity. nih.govacs.org
A core principle in the design of all statins is the mimicry of the natural substrate, HMG-CoA. wikipedia.orgnih.gov The essential structural component, or pharmacophore, of statins is a modified hydroxyglutaric acid unit, specifically a dihydroxyheptanoic acid moiety. wikipedia.orgnih.gov This group is structurally analogous to the HMG part of the substrate and the mevaldyl-CoA transition state intermediate, allowing it to bind competitively to the enzyme's active site. wikipedia.org Crucially, the enzyme is stereoselective, and all statins must possess the correct 3R,5R stereochemistry to be active. wikipedia.org
Atorvastatin is classified as a Type II, or synthetic, statin. nih.gov A key feature of these statins is a unique fluorophenyl group that causes additional polar interactions with the enzyme, resulting in a tighter binding affinity compared to earlier, fungus-derived statins. wikipedia.orgnih.gov The design process also leverages thermodynamic binding parameters and biochemical data to create inhibitors with improved affinity and selectivity, aiming to enhance therapeutic efficacy. nih.govacs.org
Computational Modeling of Membrane Interactions (e.g., Dopamine Transporters)
Computational modeling and cellular studies have been used to investigate the indirect effects of this compound on membrane proteins, such as the dopamine transporter (DAT), through its primary mechanism of cholesterol reduction. nih.govnih.gov DAT function is known to be regulated by the cholesterol content of the cell membrane. nih.govresearchgate.net
In a study using neuroblastoma cells stably expressing DAT, prolonged treatment with atorvastatin effectively lowered membrane cholesterol content in a concentration-dependent manner. nih.govresearchgate.net This cholesterol depletion had significant functional consequences: it markedly reduced dopamine (DA) uptake and completely abolished the ability of cocaine to inhibit this uptake. nih.govnih.gov These effects were reversed by cholesterol replenishment, confirming the causal role of cholesterol depletion. nih.gov Interestingly, atorvastatin treatment did not alter amphetamine-induced DA efflux, suggesting a differential effect on the transporter's conformational states. nih.govnih.gov
These experimental findings suggest that the outward-facing conformation of DAT, which is favored for the binding of blockers like cocaine, is more sensitive to atorvastatin-induced cholesterol depletion than the inward-facing conformation, which is associated with substrate transport. nih.gov Atomistic molecular dynamics (MD) simulations support this concept, showing that cholesterol can directly interact with DAT. plos.org These computational models suggest that bound cholesterol immobilizes intracellular portions of the transporter, preventing the conformational transition from an outward-facing to an inward-facing state, which is a necessary step for dopamine transport. plos.org
Mentioned Compounds
Formulation Science and Chemical Modification for Research Applications of Atorvastatin
Strategies for Enhancing Solubility for Research Formulations
The limited aqueous solubility of Atorvastatin (B1662188), a Biopharmaceutical Classification System (BCS) Class II drug, is a primary hurdle in its formulation for research purposes. ijprajournal.comedu.krd Various techniques are being employed to improve its dissolution and subsequent bioavailability in experimental models. mdpi.com
Solid Dispersion Techniques (e.g., with Hydrophilic Carriers)
Solid dispersion is a prominent strategy to enhance the solubility of poorly water-soluble drugs like Atorvastatin. ijprajournal.com This technique involves dispersing the drug in a hydrophilic carrier matrix, which can increase the surface area, improve wettability, and transform the drug from a crystalline to a more soluble amorphous state. mdpi.commedipol.edu.tr
Commonly used methods for preparing solid dispersions include solvent evaporation and fusion (or melting). nih.govijprajournal.com In the solvent evaporation method, the drug and a hydrophilic carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion. medipol.edu.tr The fusion method involves melting the carrier and then incorporating the drug. scispace.com
A variety of hydrophilic carriers have been investigated for their effectiveness in improving Atorvastatin's solubility. These include polyethylene (B3416737) glycols (PEGs), particularly PEG 4000 and PEG 6000, and polyvinylpyrrolidone (B124986) (PVP), such as PVP-K30. ijprajournal.commedipol.edu.trresearchgate.net Studies have shown that the dissolution rate of Atorvastatin can be significantly increased when formulated as a solid dispersion with these carriers. researchgate.net For instance, solid dispersions of Atorvastatin with PEG 4000 have demonstrated a notable enhancement in solubility and dissolution profile compared to the pure drug. researchgate.netresearchgate.net Similarly, using PVP-K30 as a carrier in a 1:7 drug-to-carrier ratio has been shown to significantly improve the drug's dissolution. medipol.edu.tr
Other hydrophilic carriers that have been explored include Neem Gum, Poloxamer 188, lactose, and Hydroxypropyl Methylcellulose (B11928114) (HPMC). nih.govijprajournal.comproquest.com Research indicates that increasing the concentration of carriers like Neem Gum can lead to increased solubility of Atorvastatin. nih.gov The choice of preparation method, such as kneading or solvent evaporation, also influences the dissolution rate of the resulting solid dispersion. nih.govedu.krd
Table 1: Research Findings on Solid Dispersion Techniques for Atorvastatin
| Hydrophilic Carrier | Preparation Method(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Polyvinylpyrrolidone K30 (PVP-K30) | Solvent Evaporation | A 1:7 drug-to-carrier ratio significantly improved dissolution. | medipol.edu.tr |
| Polyethylene Glycol 4000 (PEG 4000) | Fusion, Microwave Irradiation | Enhanced solubility and dissolution rate compared to the pure drug. | scispace.comresearchgate.net |
| Neem Gum (NG) | Kneading, Solvent Evaporation | Increased Atorvastatin solubility with higher NG concentrations. | nih.gov |
| PEG 6000, Poloxamer 188, β-CD, Lactose | Fusion, Solvent Evaporation, Kneading, Co-precipitation | All carriers showed potential for enhancing solubility. | ijprajournal.com |
| HPMC E 15 | Solvent Evaporation | Transformation from crystalline to amorphous form confirmed. | proquest.com |
Nanocrystal Formulations for Improved Physicochemical Properties
Nanocrystal technology represents another promising avenue for augmenting the solubility and dissolution velocity of Atorvastatin. brieflands.com This approach involves reducing the drug's particle size to the nanometer range, which significantly increases the surface area available for dissolution. brieflands.com
High-pressure homogenization is a common technique used to produce Atorvastatin nanocrystals. brieflands.comresearchgate.net This method has been shown to substantially improve the drug's gastric solubility and oral bioavailability in animal models. researchgate.net The use of stabilizers, such as Poloxamer-188 and various surfactants, is crucial to prevent the aggregation of the newly formed nanoparticles. brieflands.comresearchgate.net
Research has also explored the use of chitosan (B1678972), a cationic polymer, as a stabilizer in the preparation of Atorvastatin nanocrystals via probe sonication. dovepress.com The study found that low molecular weight chitosan was particularly effective in reducing particle size and enhancing solubility, leading to a 60-fold increase compared to the pure drug. researchgate.netdovepress.com These nanocrystal formulations also demonstrated sustained release profiles and enhanced efficacy in preclinical models. dovepress.com
The transformation of Atorvastatin from a crystalline to a more amorphous state within these nanocrystal formulations has been confirmed through techniques like X-ray powder diffractometry and differential scanning calorimetry. researchgate.netdovepress.com This change in the solid-state further contributes to the observed improvements in solubility and dissolution. dovepress.com
Table 2: Research Findings on Atorvastatin Nanocrystal Formulations
| Stabilizer(s) | Preparation Method | Key Physicochemical Improvements | Reference(s) |
|---|---|---|---|
| Poloxamer-188 | High-Pressure Homogenization | Nanometric particle size (around 225 nm), ~40-fold increase in gastric solubility. | researchgate.net |
| Chitosan (Low, Medium, High Molecular Weight), Labrasol® | Probe Sonication | Particle size reduction to 394 nm, 60-fold increase in solubility with low molecular weight chitosan. | dovepress.com |
| Sodium Lauryl Sulphate (SLS), Tween 80 | High-Pressure Homogenization | Nine-fold increase in saturation solubility with SLS. | brieflands.com |
| Lecithin, Tween 80 | Homogenization and Sonication (for Nanostructured Lipid Carriers) | Nanometric particle size (around 84 nm), high drug entrapment efficiency. | mdpi.com |
Particle Size Reduction Methods (Micronization, Supercritical Antisolvent Techniques)
Particle size reduction is a fundamental strategy for increasing the dissolution rate of poorly soluble drugs. mdpi.com Beyond the production of nanocrystals, other techniques like micronization and the supercritical antisolvent (SAS) process are employed to enhance the physicochemical properties of Atorvastatin. nih.gov
Micronization through an antisolvent precipitation process has been successfully used to prepare amorphous, ultrafine Atorvastatin calcium powder. researchgate.netnih.gov In this process, a drug solution is mixed with an antisolvent, causing the drug to precipitate as fine particles. The use of stabilizers like hydroxypropyl methylcellulose (HPMC) helps control particle size and morphology. researchgate.netnih.gov This method has been shown to produce particles in the 1-3 micrometer range with enhanced dissolution properties compared to the raw material. researchgate.netnih.gov
The supercritical antisolvent (SAS) process is another advanced technique for particle size reduction. mdpi.compsu.edu This method utilizes a supercritical fluid, typically carbon dioxide, as an antisolvent. psu.edu When a solution of the drug is introduced into the supercritical fluid, the rapid extraction of the solvent by the antisolvent leads to the precipitation of the drug as fine particles. psu.edu The SAS process has been used to produce amorphous Atorvastatin calcium nanoparticles with mean particle sizes ranging from 152 to 863 nm. psu.edu These nanoparticles exhibit significantly improved solubility and dissolution rates. psu.edu
Table 3: Research Findings on Particle Size Reduction of Atorvastatin
| Method | Key Process Parameters | Resulting Particle Characteristics | Reference(s) |
|---|---|---|---|
| Antisolvent Precipitation | Stirring time, drug concentration, drying method | Average particle size from 240 nm to 1200 nm; amorphous form. | researchgate.netnih.gov |
| Supercritical Antisolvent (SAS) | Pressure, temperature, drug concentration, CO2/drug solution feed rate | Spherical, amorphous nanoparticles with mean sizes between 152 and 863 nm. | psu.edu |
Polymeric Prodrug Development for Controlled Release in Research Models
The development of polymeric prodrugs is an innovative approach to achieve controlled release of Atorvastatin in research settings. nih.gov This strategy involves covalently bonding the drug to a polymer backbone, often via a linker that can be cleaved under specific physiological conditions. researchgate.net This approach can enhance stability, prolong circulation time, and provide sustained drug release. researchgate.netnih.gov
One research avenue has explored the creation of a bioadhesive, nano-sized chitosan-atorvastatin conjugate. nih.gov This polymeric prodrug demonstrated a nearly five-fold increase in bioavailability compared to an Atorvastatin suspension in preclinical models. nih.gov The design of such prodrugs often follows Ringsdorf's model, which includes a polymeric backbone, the drug, a spacer, and potentially a targeting group. researchgate.net The spacer's nature is critical as it dictates the rate and site of drug release through enzymatic or hydrolytic cleavage. researchgate.net
While specific research on (3R,5S)-Atorvastatin polymeric prodrugs is emerging, studies on similar statins like Simvastatin (B1681759) provide valuable insights. For instance, Simvastatin has been incorporated into a biodegradable polymer backbone. nih.gov To modulate the drug release, comonomers like glycolide (B1360168) and lactide have been introduced into the polymer chain. nih.gov The inclusion of the more hydrophilic glycolide comonomer resulted in faster degradation of the polymer and a significantly increased release of Simvastatin. nih.gov These findings suggest that similar strategies could be applied to develop this compound prodrugs with tailored release profiles for various research applications. nih.gov
Chemical Modifications for Targeted Delivery in Preclinical Research Models
Chemical modifications of Atorvastatin are being investigated to enable targeted delivery to specific sites of action in preclinical research. This approach aims to increase the drug's efficacy at the target tissue while minimizing systemic exposure.
One strategy involves the use of nanocarriers for targeted statin delivery. mdpi.com For example, atorvastatin-loaded nanoparticles have been designed to target atherosclerotic plaques. mdpi.com In some cases, these nanoparticles are engineered to be responsive to the local microenvironment, such as the reactive oxygen species (ROS) present in inflamed tissues. mdpi.com This "ROS-responsive" system allows for the release of the drug specifically at the site of inflammation, enhancing its therapeutic effect. mdpi.com
Research in animal models has shown that targeted delivery of Atorvastatin can lead to plaque stabilization, reduced inflammation, and improved lipid profiles. mdpi.com Cellulose-based polymer nanoparticles containing Atorvastatin have also demonstrated a significant enhancement in drug bioavailability in preclinical studies. nih.gov
Furthermore, nanostructured lipid carriers (NLCs) loaded with statins have been shown to prolong the reduction of total cholesterol and non-high-density lipoprotein cholesterol levels in animal models. nih.gov These targeted delivery systems not only improve the oral bioavailability and clinical efficacy of statins but also hold promise for enhancing their anti-hyperlipidemic activity in a research context. nih.gov
Q & A
Q. What analytical methods are recommended for quantifying (3R,5S)-atorvastatin and resolving its stereoisomers in pharmaceutical formulations?
Chiral separation techniques, such as reverse-phase HPLC with polysaccharide-based columns (e.g., Chiralpak AD-RH), are critical for distinguishing stereoisomers. Method validation should include specificity, linearity, and precision testing. Chemometric approaches like Box-Behnken design optimize mobile phase composition, pH, and flow rate to enhance resolution .
Q. How should researchers design preclinical studies to assess this compound’s HMG-CoA reductase inhibition efficacy compared to other stereoisomers?
Use enzyme inhibition assays with purified HMG-CoA reductase, comparing IC50 values across isomers. Include (3R,5R)-atorvastatin as a positive control due to its established activity. Validate results with LC-MS/MS to confirm compound integrity during testing .
Q. What stability-indicating methods are suitable for evaluating this compound’s degradation under stress conditions?
Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) coupled with RP-HPLC or UPLC-MS can identify degradation products. Use photodiode array detectors to track peak purity and confirm method robustness via ICH guidelines .
Advanced Research Questions
Q. How can conflicting clinical data on this compound’s anti-inflammatory efficacy (e.g., in bronchiectasis) be resolved methodologically?
Conduct meta-analyses of randomized controlled trials (RCTs) with strict inclusion criteria (e.g., dosing consistency, biomarker endpoints like CRP). Use multivariate regression to adjust for confounders (BMI, comorbidities) and perform subgroup analyses based on baseline inflammation levels .
Q. What advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling approaches are appropriate for this compound’s nonlinear absorption profile?
Employ population PK models with nonlinear mixed-effects modeling (NONMEM) to account for dose-dependent absorption. Incorporate covariates (e.g., hepatic function, CYP3A4 polymorphisms) and validate with sparse sampling in patient subgroups .
Q. How should researchers address hepatotoxicity risks associated with high-dose this compound in longitudinal studies?
Use observational databases (e.g., CPRD) with propensity score matching to adjust for confounders (age, BMI, baseline liver function). Monitor liver enzymes (ALT/AST) serially and apply time-to-event analysis for hepatotoxicity incidence .
Q. What strategies optimize impurity profiling of this compound during synthesis?
Implement orthogonal analytical techniques (HPLC-UV, LC-MS, NMR) to detect related substances (e.g., lactone derivatives, stereochemical byproducts). Follow ICH Q3A/B guidelines for qualification thresholds and use chemometric tools to trace impurity sources .
Q. How can response surface methodology (RSM) improve the robustness of chromatographic assays for this compound?
Apply Box-Behnken or central composite designs to evaluate interactions between variables (mobile phase pH, organic modifier ratio). Derringer’s desirability function balances resolution and analysis time, ensuring method adaptability across laboratories .
Methodological Frameworks for Data Interpretation
Q. What statistical approaches are recommended for synthesizing contradictory outcomes in atorvastatin trials?
Perform cumulative meta-analyses with trial sequential analysis (TSA) to assess evidence sufficiency. Use GRADE criteria to evaluate bias risk and heterogeneity sources (e.g., dosing protocols, patient populations) .
Q. How should researchers validate novel biomarkers for this compound’s anti-inflammatory effects in non-cardiovascular models?
Prioritize biomarkers with mechanistic links to HMG-CoA inhibition (e.g., mevalonate pathway intermediates, IL-6/IL-8). Use longitudinal sampling in animal models and correlate findings with histopathological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
